Methidathion
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(dimethoxyphosphinothioylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2O4PS3/c1-10-5-7-8(6(9)16-5)4-15-13(14,11-2)12-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBQXILRKZHVCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C(=O)S1)CSP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N2O4PS3 | |
| Record name | METHIDATHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5059 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | METHIDATHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020819 | |
| Record name | Methidathion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methidathion appears as colorless crystals. This material is used as a non-systemic insecticide. (EPA, 1998), Colorless solid; [ICSC] Colorless to white solid; Formulated as wettable powder in water soluble bags and emulsifiable concentrate; [Reference #1] Colorless crystalline solid; [Aldrich MSDS], COLOURLESS CRYSTALS., Colorless crystals. | |
| Record name | METHIDATHION | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Methidathion | |
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| Record name | METHIDATHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/873 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Flash Point |
100 °C | |
| Record name | METHIDATHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Solubility (all in g/L at 20 °C): ethanol (150); acetone (670); toluene (720); hexane (11); n-octanol (14), Soluble in benzene, methanol and xylene at >60 g/100 mL at 25 °C. Moderately soluble in chloroform and dichloromethane., In water, 187 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.0187 | |
| Record name | METHIDATHION | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHIDATHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
1.495 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.51 g/cu cm (20 °C), 1.5 g/cm³, 1.495 | |
| Record name | METHIDATHION | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | METHIDATHION | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHIDATHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | METHIDATHION | |
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| URL | https://www.osha.gov/chemicaldata/873 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Vapor Pressure |
1e-06 mmHg at 68 °F (EPA, 1998), 0.00000337 [mmHg], 3.37X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 1x10-6 mmHg | |
| Record name | METHIDATHION | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Methidathion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHIDATHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | METHIDATHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/873 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Colorless crystals, Crystals from methanol, Colorless-to-white crystalline solid | |
CAS No. |
950-37-8 | |
| Record name | METHIDATHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5059 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Methidathion | |
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| Record name | METHIDATHION | |
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| Record name | METHIDATHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | METHIDATHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/873 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
102 to 104 °F (EPA, 1998), 39 °C, 102-104 °F | |
| Record name | METHIDATHION | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | METHIDATHION | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHIDATHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | METHIDATHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/873 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Environmental Dynamics and Transformation
Environmental Persistence and Dissipation Mechanisms
The environmental fate of methidathion is dictated by several key dissipation pathways, primarily driven by microbial activity in soil and hydrolysis in aquatic systems. Its persistence is generally considered to be low in biologically active environments.
This compound degrades relatively quickly in soil, with its persistence being highly dependent on the presence and activity of soil microorganisms.
Under aerobic conditions, this compound is not persistent. Laboratory studies have demonstrated that its degradation occurs rapidly, though reported half-lives vary. The U.S. Environmental Protection Agency (EPA) calculated half-lives of 3 and 11.3 days in two separate aerobic soil metabolism studies. epa.gov Other sources corroborate this, indicating a half-life of approximately 11 days in aerobic soil. proquest.com
The degradation pathway under aerobic conditions leads to the formation of several breakdown products. In one study, a major but unidentified degradate was detected, accounting for a maximum of 13.4% of the applied substance. epa.gov This unknown was tentatively characterized as a cyclic compound. epa.gov
Table 1: Aerobic Soil Metabolism Half-Life of this compound This interactive table provides data on the half-life of this compound in aerobic soil environments as reported in scientific studies.
| Study Reference | Calculated Half-Life (days) | Conditions |
|---|---|---|
| US EPA (Study 44545101) epa.gov | 11.3 | Aerobic |
| US EPA (Study 42262501) epa.gov | 3 | Aerobic |
In the absence of oxygen, the degradation of this compound continues, albeit at a slightly different rate. A supplemental study on anaerobic soil metabolism reported a half-life of 10 days for this compound. epa.govproquest.com This suggests that the degradation rate of this compound is comparable in both aerobic and anaerobic soil environments. epa.gov
The same major, unidentified degradate found in aerobic studies was also isolated under anaerobic conditions, reaching a maximum of 9% of the applied amount. epa.gov This indicates a similarity in the initial degradation pathways regardless of the soil's redox potential.
Table 2: Anaerobic Soil Metabolism Half-Life of this compound This interactive table presents data on the half-life of this compound under anaerobic soil conditions.
| Study Reference | Reported Half-Life (days) | Conditions |
|---|---|---|
| US EPA (Study 42262501) epa.gov | 10 | Anaerobic |
Biodegradation is the primary mechanism for this compound dissipation in soil environments. nih.gov The crucial role of microorganisms is demonstrated in studies comparing sterilized (fumigated) and non-sterilized soils. In fumigated soils, 50% of the initial this compound application remained after 16 weeks. nih.gov In contrast, in non-sterilized soils, the insecticide degraded rapidly, with 50% decomposing in less than two weeks and over 90% disappearing within 16 weeks. nih.gov
In aquatic systems, the persistence of this compound is largely governed by chemical hydrolysis, especially in the absence of significant microbial populations.
This compound is moderately susceptible to abiotic hydrolysis under neutral or slightly acidic conditions. epa.gov However, the rate of hydrolysis increases significantly under alkaline (basic) conditions. smolecule.com The degradation of this compound via hydrolysis has been shown to follow first-order reaction kinetics. researchgate.net In environments with low microbial activity, such as groundwater, the persistence of this compound is expected to be longer, with degradation rates closer to those of abiotic hydrolysis, corresponding to half-lives of 13 to 48 days. epa.gov
The hydrolysis of this compound results in the formation of several degradation products. One of the major products identified in both hydrolysis and photolysis studies is 5-methoxy-3H-1,3,4-thiadiazol-2-one. researchgate.netresearchgate.net Under alkaline conditions, hydrolysis yields two primary products. smolecule.comresearchgate.net One of these products is non-electroactive, while the other is electro-active and has been noted to be more genotoxic than the parent this compound compound. researchgate.net Other identified hydrolytic products include dimethyl phosphorothioate (B77711) and dimethyl phosphate (B84403). smolecule.com
Table 3: Hydrolysis Products of this compound This interactive table lists the known degradation products resulting from the hydrolysis of this compound.
| Product Name | Conditions of Formation | Reference |
|---|---|---|
| 5-methoxy-3H-1,3,4-thiadiazol-2-one | Hydrolysis & Photolysis | researchgate.netresearchgate.net |
| Dimethyl phosphorothioate | Alkaline Hydrolysis | smolecule.com |
| Dimethyl phosphate | Alkaline Hydrolysis | smolecule.com |
| Unspecified non-electroactive molecule | Alkaline Hydrolysis | researchgate.net |
Aquatic Environmental Fate
Photodegradation in Aqueous Systems
In a laboratory study using a continuous xenon lamp, this compound had a half-life of 11.6 days in distilled water, which is reportedly equivalent to about 8.2 days of solar irradiation at 40° N latitude during the equinox. epa.gov This is compared to a dark control half-life of 46 days. epa.gov Another study measured an aquatic photolysis half-life of 10.0 days, corrected for dark control and natural sunlight. epa.gov However, there is some ambiguity regarding the overlap between this compound's absorption spectrum and the light spectrum of the sun at the earth's surface. epa.gov
The degradation rate of this compound in aqueous solutions is also influenced by pH. It is relatively stable in neutral or slightly acidic conditions but hydrolyzes rapidly under basic and strongly acidic conditions. nih.gov At pH 9, the half-life ranges from 8 to 13 days. epa.gov In one study, half-lives of 25 to 48 days were observed in acidic and neutral conditions. epa.gov The degradation rates in Sacramento River water were variable, with half-lives ranging from 18 to 33 days at different temperatures and collection times. usgs.gov
The primary degradation products identified in aqueous photolysis studies include 5-methyl-1-3,4-thiadiazol-2(3H)-one (GS-12956) and des-methyl S-[(5-methoxy-2-oxo-1, 3, 4-thiadiazol-3 (2-1)-yl-methyl 0,0-dimethyl phosphorothioate (des-methyl GS-13007). epa.gov GS-12956 was a major degradate across pH levels 5, 7, and 9, while des-methyl GS-13007 was a major degradate at pH 9. epa.gov Another study identified this compound-oxon as a degradation product in water under natural conditions. ifoodmm.com
Table 1: Photodegradation Half-life of this compound in Aqueous Systems
Adsorption and Mobility in Aquatic Sediments
The tendency of this compound to attach to sediment particles (adsorption) is considered low to moderate. epa.gov This is characterized by its Freundlich binding constants, which range from 2.5 to 16. epa.gov These values suggest that at equilibrium, the concentration of this compound in sediment could be several times greater than in the water it is in contact with. epa.gov
The organic carbon partition coefficient (Koc) is another measure of a chemical's tendency to bind to organic matter in soil or sediment. Experimental Koc values for this compound in pond sediment have been reported as 7 and 56. nih.govchemicalbook.com These relatively low values, combined with a high water solubility of 187 mg/L, indicate that this compound is not expected to strongly adsorb to suspended solids and sediment. nih.gov
Despite the relatively low to moderate adsorption, the degradation rate of this compound in bottom sediments may be comparable to that in soil. Half-lives in aerobic soil metabolism studies were 3.1 and 11.3 days, while in an anaerobic soil metabolism study, the half-life was 10 days. epa.gov This suggests that this compound in sediments may degrade at a similar pace regardless of the oxygen levels. epa.gov Studies have shown that diatomaceous earth can effectively remove this compound from water, with a removal rate of up to 75%. researchgate.net
Plant Surface Degradation and Residue Dynamics
Once applied to crops, this compound is subject to degradation on the plant surface. Studies on alfalfa and clover have shown that the metabolite GS 13007 has a half-life of two to four days on alfalfa and four to six days on clover. inchem.org After four weeks, residues of this metabolite were less than 0.02 ppm in both crops and were undetectable after six weeks. inchem.org Another metabolite, GS 12956, has been found in apples, grapes, and plums, with residue levels not exceeding 0.04 ppm at any time after treatment. inchem.org
The type of crop and its surface-to-weight ratio can influence residue levels. For instance, two months after treatment, lemons and limes showed average residues of 0.70 and 0.61 ppm, respectively, while the larger oranges and grapefruits had lower residues of 0.33 and 0.16 ppm. inchem.org The method of application, whether aerial or ground, did not significantly affect the level and rate of dissipation of this compound residues on alfalfa. inchem.org
Residue levels decline over time after application. In hops, three weeks after the last of four applications, residues of 1-2 ppm were found in fresh green hops and 2.3-2.5 ppm in dried hops. inchem.org In cotton, ten days after five or six applications, residues in the seeds were 0.34 ppm, which decreased to 0.06 ppm after 57 days. inchem.org A study on olives showed a degradation half-life of 10.5 days for this compound on the fruit. researchgate.net
Table 2: this compound Residue Dynamics on Various Crops
Environmental Distribution and Transport Phenomena
Soil Mobility and Leaching Potential
This compound is considered to have low persistence in soil, with reported field half-lives ranging from 5 to 23 days. orst.edu Laboratory studies have shown aerobic soil metabolism half-lives of 3 to 11.3 days and an anaerobic soil half-life of 10 days. epa.govmdpi.com This relatively rapid degradation in the topsoil layers, primarily due to microbial action, limits its potential to leach into groundwater. epa.govorst.edu
The mobility of this compound in soil is influenced by its adsorption characteristics. The organic carbon partition coefficient (Koc) values for this compound range from 34 to 761, suggesting it can have very high to low mobility depending on the soil type. nih.govchemicalbook.com Freundlich binding constants between 2.5 and 16 indicate limited to moderate leaching potential. epa.gov Chemicals that are frequently detected in groundwater typically have Koc values less than 5. epa.gov
While this compound and its breakdown products are poorly bound to some soils, field studies have shown that it generally does not move below 18 inches (45 cm). epa.govorst.edu However, any this compound that does leach below the topsoil is likely to be more persistent due to decreased microbial activity at greater depths. epa.gov
Table 3: Soil Degradation and Mobility of this compound
Surface Water Runoff and Contamination
This compound can enter surface water bodies through spray drift during application and in runoff from treated areas. epa.govmdpi.com Its potential for runoff is considered moderate to substantial, depending on soil conditions and other factors. epa.gov The compound has been detected in surface water, often as a result of agricultural runoff. uts.edu.auhep.com.cn
For example, this compound was detected in the Rhine River in Germany at a concentration of 0.21 µg/L following an accidental spill. nih.gov It was also found in two of 83 water samples collected in Spain, with one sample from the Segura River having a concentration of 0.02 µg/L. nih.gov In a study in the Sacramento River Basin in California, this compound was among the organophosphate insecticides detected in stormwater runoff. uts.edu.au
Atmospheric Transport and Deposition
There is evidence that this compound can be transported over significant distances in the atmosphere and then deposited in other areas. epa.gov Air monitoring data have found both this compound and its more toxic degradate, this compound oxon, more than 20 kilometers from any known use location. epa.gov This indicates that atmospheric transport can be an important route of environmental distribution.
Studies in California have documented the atmospheric transport and subsequent deposition of pesticides from the Central Valley to the Sierra Nevada Mountains. epa.gov this compound has been detected in the atmosphere in agricultural areas where crop spraying occurs. nih.gov A study in the central San Joaquin Valley of California investigated the contribution of atmospheric deposition to pesticide loads in surface water. usgs.gov Another California study concluded that this compound residues found on dill crops were the result of both local post-application movement and regional atmospheric transport, with fog potentially playing a role in this transport. epa.gov Both wet (in rain) and dry deposition of this compound can occur. nih.govepa.gov
Table 4: Chemical Compounds Mentioned
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Metabolite Formation and Environmental Fate of Degradates
The environmental degradation of this compound results in the formation of several metabolites through processes such as oxidation, hydrolysis, and photodegradation. The specific transformation products and their subsequent fate are influenced by the environmental compartment (soil, water, plants) and prevailing conditions.
In soil, microorganisms are primarily responsible for the degradation of this compound. nih.gov Studies show that this compound degrades rapidly in various soil types, with 50% of the initial amount decomposing in less than two weeks. nih.gov The degradation process in soil can lead to the formation of several metabolites. Key metabolites identified in aerobic soil metabolism include the oxygen analog (oxo-methidathion or GS-13007), the sulfoxide (B87167) (GS-28370), and the sulfone (GS-28369). inchem.orgepa.gov Another significant degradate is the thiadiazole moiety, 5-methoxy-1,3,4-thiadiazol-2(3H)-one (GS-12956), which is formed through hydrolysis. epa.gov Under anaerobic soil conditions, the degradation half-life is comparable to aerobic conditions, with GS-12956 being a major identified degradate. epa.gov Ultimately, the heterocyclic ring of this compound can be cleaved, leading to the evolution of carbon dioxide (CO2). nih.gov
In aqueous environments, this compound degradation is significantly influenced by pH and temperature. e-jehs.orgnih.gov Hydrolysis is a key degradation pathway, especially under alkaline conditions. smolecule.comnih.gov The primary hydrolysis product is GS-12956. epa.gov At a pH of 9, des-methyl GS-13007 has also been identified as a major degradate. epa.gov The oxygen analog, this compound-oxon (GS-13007), is a notable degradation product in water under natural conditions. ifoodmm.cnifoodmm.com Some research indicates that alkaline hydrolysis can yield by-products that are more genotoxic than the parent this compound molecule. nih.gov Photodegradation in water can also occur, though its significance depends on water clarity and depth. epa.gov The photolytic process can also lead to the formation of GS-13007 and GS-12956. researchgate.net
In plants, this compound is metabolized into several compounds. The oxygen analogue (GS-13007) is a transient metabolite. inchem.org Other identified metabolites include the sulfoxide and sulfone derivatives. inchem.org Studies in beans and alfalfa have shown that a significant portion of metabolites liberate 2-methoxy-delta2-1,3,4-thiadiazolin-5-one upon hydrolysis. inchem.org The degradation in plants can also lead to the complete breakdown of the molecule into CO2. inchem.org
Table 1: Major Metabolites of this compound in Different Environmental Compartments
| Metabolite ID | Chemical Name | Formation Process | Environmental Compartment | Reference |
|---|---|---|---|---|
| GS-13007 | S-[(5-methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] O,O-dimethyl phosphorothioate (this compound-oxon) | Oxidation, Photodegradation | Soil, Water, Plants | inchem.orgepa.govifoodmm.cn |
| GS-12956 | 5-methoxy-1,3,4-thiadiazol-2(3H)-one | Hydrolysis | Soil, Water | epa.gov |
| GS-28370 | 5-methoxy-3-[(methylsulfinyl)methyl]-1,3,4-thiadiazol-2(3H)-one (Sulfoxide) | Oxidation | Soil, Plants | inchem.orgepa.gov |
| GS-28369 | 5-methoxy-3-[(methylsulfonyl)methyl]-1,3,4-thiadiazol-2(3H)-one (Sulfone) | Oxidation | Soil, Plants | inchem.orgepa.gov |
| Des-methyl GS-13007 | des-methyl S-[(5-methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] O,O-dimethyl phosphorothioate | Hydrolysis | Water (alkaline) | epa.gov |
| Dimethyl phosphate | Dimethyl phosphate | Hydrolysis | Water | smolecule.com |
| Dimethyl phosphorothioate | Dimethyl phosphorothioate | Hydrolysis | Water | smolecule.com |
| Carbon Dioxide (CO2) | Carbon Dioxide | Mineralization | Soil, Plants | nih.govinchem.org |
Table 2: Research Findings on this compound Degradation Half-Life
| Environmental Condition | Half-Life | Comments | Reference |
|---|---|---|---|
| Aerobic Soil | 3.1 - 11.3 days | Degradation primarily by microorganisms. | epa.gov |
| Anaerobic Soil | 10 days | Comparable to aerobic degradation rates. | epa.gov |
| Aqueous Solution (pH 5, 24-25°C) | 37 days | Abiotic hydrolysis in the dark. | epa.gov |
| Aqueous Solution (pH 7, 24-25°C) | 48 days | Abiotic hydrolysis in the dark. | epa.gov |
| Aqueous Solution (pH 9, 24-25°C) | 13 days | Hydrolysis is faster under alkaline conditions. | epa.gov |
| Sacramento River Water (10°C) | 33 days | Degradation rate can be variable. | usgs.gov |
| Sacramento River Water (25°C) | 18 - 21 days | Temperature influences degradation rate. | usgs.gov |
| Orange Juice (0°C) | 330 days | Degradation is much slower at low temperatures. | oup.comnih.gov |
| Peach Juice (0°C) | 385 days | Degradation is much slower at low temperatures. | oup.comnih.gov |
| Orange Juice (40°C) | 4.1 days | High temperature accelerates degradation. | oup.comnih.gov |
| Peach Juice (40°C) | 3.8 days | High temperature accelerates degradation. | oup.comnih.gov |
Biological Interactions and Toxicological Profiles
Mechanisms of Toxicity
Cholinesterase Inhibition Kinetics and Specificity
Methidathion is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). ekb.eg Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and subsequent toxic effects. ekb.eg
Studies have demonstrated that this compound inhibits cholinesterase activity in various species, including rats, dogs, rabbits, and hens. epa.gov In rats, exposure to this compound has been shown to cause significant decreases in plasma, red blood cell (RBC), and brain cholinesterase activity. epa.govepa.gov Similarly, chronic exposure in dogs resulted in the inhibition of RBC and brain cholinesterase activity. epa.gov Dermal application in rabbits also led to decreased plasma, RBC, and brain cholinesterase activity in males, while females showed reductions in RBC and brain cholinesterase activity. epa.gov
The inhibitory potency of this compound has been compared to other organophosphates. For instance, in studies using electric eel AChE immobilized on magnetic beads, this compound demonstrated a significant inhibitory effect. nih.gov The inhibition constant (k_i), a measure of the affinity of the inhibitor for the enzyme, has been determined for this compound, allowing for a quantitative comparison of its inhibitory power against other pesticides. nih.gov
Table 1: Cholinesterase Inhibition by this compound in Different Species and Tissues
| Species | Tissue/Fluid | Effect | Reference |
|---|---|---|---|
| Rat | Plasma, Red Blood Cell, Brain | Significant decrease in activity | epa.govepa.gov |
| Dog | Red Blood Cell, Brain | Inhibition of activity | epa.gov |
| Rabbit (Male) | Plasma, Red Blood Cell, Brain | Decrease in activity | epa.gov |
| Rabbit (Female) | Red Blood Cell, Brain | Decrease in activity | epa.gov |
| Hen | Not specified | No induction of organophosphate-induced delayed neuropathy (OPIDN) | epa.gov |
This table summarizes the observed effects of this compound on cholinesterase activity across various animal models and tissues as documented in the cited literature.
Neurological Effects and Neurotoxicity Studies
The inhibition of cholinesterase by this compound directly leads to a range of neurological effects. Acute oral exposure in rats was associated with neurotoxicity in both sexes, evidenced by decreased maze activity and alterations in functional observation parameters at the highest doses tested. epa.gov Clinical signs of toxicity observed in animal studies include curved or ventral body position, dacryorrhea (excessive tearing), diarrhea, dyspnea (difficulty breathing), exophthalmos (protruding eyes), ruffled fur, sedation, and tonic/clonic muscle spasms. inchem.org
In a subchronic neurotoxicity study in rats, dietary administration of this compound resulted in significant decreases in plasma, red blood cell, and brain cholinesterase activity in both sexes. epa.gov However, studies in hens have shown that this compound did not induce organophosphate-induced delayed neuropathy (OPIDN), a condition characterized by delayed, progressive weakness and ataxia. epa.govinchem.org Histopathological examination of the spinal cord and peripheral nerves in hens did not reveal any treatment-related lesions. inchem.org
Oxidative Stress Induction and Antioxidant Enzyme Modulation
Exposure to this compound has been shown to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. Studies in Lymantria dispar larvae indicated that this compound exposure led to a significant increase in the level of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress. entomol.orgentomol.org
In response to this increased oxidative stress, antioxidant defense mechanisms are often modulated. In the same study on Lymantria dispar larvae, there were statistically significant increases in the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). entomol.orgentomol.org Similarly, a study in zebrafish embryos exposed to this compound showed increased SOD activity, ROS, and MDA content. nih.gov Conversely, a study in rats exposed to this compound reported a significant reduction in the activities of hepatic antioxidant enzymes including GPx, CAT, and SOD, accompanied by an increase in MDA levels and depletion of glutathione (GSH) content. scispace.com
Table 2: Effects of this compound on Oxidative Stress Markers and Antioxidant Enzymes
| Organism | Tissue/System | Marker/Enzyme | Observed Effect | Reference |
|---|---|---|---|---|
| Lymantria dispar larvae | Midgut | Malondialdehyde (MDA) | Increased | entomol.orgentomol.org |
| Superoxide Dismutase (SOD) | Increased | entomol.orgentomol.org | ||
| Catalase (CAT) | Increased | entomol.orgentomol.org | ||
| Glutathione Peroxidase (GPx) | Increased | entomol.orgentomol.org | ||
| Zebrafish embryos | Whole body | Reactive Oxygen Species (ROS) | Increased | nih.gov |
| Malondialdehyde (MDA) | Increased | nih.gov | ||
| Superoxide Dismutase (SOD) | Increased | nih.gov | ||
| Rat | Liver | Malondialdehyde (MDA) | Increased | scispace.com |
| Glutathione (GSH) | Decreased | scispace.com | ||
| Glutathione Peroxidase (GPx) | Decreased | scispace.com | ||
| Catalase (CAT) | Decreased | scispace.com |
This table presents the findings on how this compound affects key indicators of oxidative stress and the activity of crucial antioxidant enzymes in different organisms.
Genotoxicity and Mutagenicity Assessments
A battery of genotoxicity and mutagenicity assays has been conducted on this compound. The majority of these studies have indicated that this compound is not genotoxic. nih.govnhmrc.gov.au Tests for gene mutations in bacteria, DNA damage, and chromosome aberrations have yielded negative results. inchem.org A dominant lethal study in mice was also negative. inchem.org
However, some in vitro assays have shown positive responses. For example, positive results were observed in tests with Saccharomyces cerevisiae and in the Chinese hamster test for sister chromatid exchange. inchem.org Despite these in vitro findings, in vivo tests examining similar endpoints did not provide any evidence of mutagenic potential in mammalian cells. inchem.org this compound was not found to be mutagenic in various in vitro or in vivo tests designed to detect DNA damage, chromosome aberrations, gene mutations, and sister chromatid exchange. nih.gov
Table 3: Summary of Genotoxicity Studies on this compound
| Test System | Endpoint | Result | Reference |
|---|---|---|---|
| Bacteria (e.g., Salmonella typhimurium) | Gene Mutation | Negative | inchem.org |
| Saccharomyces cerevisiae | Gene Conversion/Mitotic Recombination | Positive (in vitro) | inchem.org |
| Chinese Hamster Cells | Sister Chromatid Exchange | Positive (in vitro) | inchem.org |
| Mammalian Cells (in vivo) | Chromosome Aberration | Negative | inchem.org |
This table provides a summary of the results from various assays conducted to assess the genotoxic and mutagenic potential of this compound.
Carcinogenic Potential and Oncogenicity Studies
The carcinogenic potential of this compound has been evaluated in long-term studies in mice and rats. In a two-year study with male Chr-CD-1 mice, a significantly increased incidence of hepatocellular tumors (adenomas and carcinomas, both combined and separate) was observed. nih.govinchem.org This led to the classification of this compound as a Group C (possible human) carcinogen by the U.S. Environmental Protection Agency (EPA). nih.govepa.govepa.gov
In contrast, there was no evidence of increased hepatocellular tumors in female mice from the same study. inchem.org Furthermore, long-term studies in Sprague-Dawley rats did not show any evidence of carcinogenic potential. nih.govinchem.org The oncogenic response was limited to the liver of male mice. epa.gov
Table 4: Carcinogenicity of this compound in Animal Studies
| Species | Sex | Outcome | Reference |
|---|---|---|---|
| Mouse (Chr-CD-1) | Male | Increased incidence of hepatocellular adenomas and carcinomas | nih.govinchem.org |
| Mouse (Chr-CD-1) | Female | No evidence of carcinogenicity | nih.govinchem.org |
This table outlines the findings from carcinogenicity studies of this compound in different animal models.
Systemic Toxicological Responses in Mammalian Models
In addition to its primary neurotoxic effects, this compound can elicit other systemic toxicological responses in mammalian models. Chronic exposure in dogs has been associated with elevated hepatic enzymes, gross hepatic lesions, and microscopic findings such as bile plugs, distended bile canaliculi, and chronic hepatitis. epa.gov In a one-year oral toxicity study in dogs, evidence of liver toxicity was observed. nhmrc.gov.au
In rats, long-term feeding studies showed reduced body weight gain at higher dietary concentrations. inchem.org In a 2-year oral toxicity study in rats, decreased plasma and red blood cell cholinesterase activity were noted. nhmrc.gov.au Similarly, a 2-year study in monkeys revealed decreased plasma and red blood cell cholinesterase activity. nhmrc.gov.au
Hepatic Toxicity and Hepatotoxicity Markers
Exposure to this compound has been shown to induce significant liver damage. nih.govpsu.edunih.gov Studies in rats have demonstrated that subchronic exposure to this compound can lead to histopathological changes in the liver, including infiltration with mononuclear cells, sinusoidal dilatation, focal microvesicular steatosis, and hydropic degeneration of parenchymal tissue. nih.govpsu.edunih.gov In some cases, focal necrotic areas and hepatocytes with pyknotic nuclei have also been observed. psu.edunih.gov
The hepatotoxic effects of this compound are further evidenced by alterations in serum levels of various liver enzymes. In rats, this compound administration has been shown to significantly increase the activities of aspartate aminotransferase (AST), alkaline phosphatase (ALP), and gamma-glutamyltransferase (GGT). nih.govpsu.eduscispace.com Conversely, a decrease in the activity of alanine (B10760859) aminotransferase (ALT) has also been reported. nih.gov In beagle dogs, dietary administration of this compound led to increased activity of alanine aminotransferase, aspartate aminotransferase, sorbitol dehydrogenase, and alkaline phosphatase, along with chronic liver inflammation. caymanchem.com These enzymatic changes are widely recognized as markers of liver injury.
One of the proposed molecular mechanisms for this compound-induced liver damage is the induction of lipid peroxidation. nih.gov Studies have shown a significant increase in malondialdehyde (MDA) concentration, a marker of lipid peroxidation, in the serum of rats exposed to this compound. nih.gov
Table 1: Effects of this compound on Hepatic Toxicity Markers in Rats
| Marker | Effect | Reference |
| Aspartate Aminotransferase (AST) | Increased activity | nih.govpsu.eduscispace.com |
| Alkaline Phosphatase (ALP) | Increased activity | nih.govpsu.edu |
| Gamma-Glutamyltransferase (GGT) | Increased activity | nih.govpsu.edu |
| Alanine Aminotransferase (ALT) | Decreased activity | nih.gov |
| Malondialdehyde (MDA) | Increased concentration | nih.gov |
| Histopathological Changes | Infiltration, sinusoidal dilatation, steatosis, degeneration, necrosis | nih.govpsu.edunih.gov |
Renal System Responses
The kidneys are another target for this compound-induced toxicity. ahievran.edu.trcapes.gov.br Studies in rats have shown that exposure to this organophosphate insecticide can cause histopathological changes in the kidney. ahievran.edu.tr One of the key mechanisms implicated in this compound-induced nephrotoxicity is the generation of free radicals and subsequent lipid peroxidation. ahievran.edu.trcapes.gov.br An increase in the level of malondialdehyde (MDA), an end product of lipid peroxidation, is an indicator of this oxidative damage in kidney tissue. ahievran.edu.trcapes.gov.br
In a study evaluating the effects of subchronic this compound administration in rats, a significant increase in kidney MDA levels was observed. capes.gov.br This was accompanied by a decrease in serum cholinesterase activity, a hallmark of organophosphate exposure. capes.gov.br These findings suggest that this compound induces renal damage, and that oxidative stress plays a significant role in this process. capes.gov.bruniv-batna2.dz
Cardiovascular System Impairment
This compound exposure has been linked to adverse effects on the cardiovascular system. researchgate.netnih.gov Research in rats has demonstrated that subchronic administration of this compound can lead to heart damage. researchgate.netnih.gov Histopathological examination of heart tissue from this compound-treated rats revealed diffuse loss of striation and myocytolysis of the cardiomyocytes. researchgate.netnih.gov
A key indicator of cardiac injury, serum cardiac troponin I (TnI) levels, were found to be significantly increased in rats exposed to this compound. researchgate.netnih.gov This suggests damage to the heart muscle cells. Furthermore, this compound administration led to a significant increase in malondialdehyde (MDA) levels in heart tissue, indicating that oxidative stress is a likely mechanism contributing to the observed cardiotoxicity. researchgate.netnih.gov As expected with organophosphate exposure, a significant decrease in serum cholinesterase (ChE) activity was also observed. researchgate.netnih.gov
Reproductive and Developmental Toxicity
Studies have investigated the potential for this compound to cause reproductive and developmental toxicity. In rats, administration of moderate amounts of this compound resulted in several adverse reproductive effects. orst.eduafipa.cl Male and female rats fed this compound over two successive litters experienced tremors, reduced food consumption, and decreased ovary weights. orst.eduafipa.cl Disruptions in mating behavior were also observed, along with effects on nursing offspring. orst.edu At higher doses, stillbirths and decreased pup survival were noted. orst.edu
However, studies in pregnant rats and rabbits did not show evidence of this compound being teratogenic, meaning it did not cause birth defects in the offspring, even at doses that caused toxicity in the pregnant females. orst.eduafipa.clinchem.org These maternal toxic effects were consistent with cholinesterase inhibition. orst.eduafipa.cl Similarly, two- and three-generation reproduction studies in rats, as well as developmental studies in rats and rabbits, did not provide evidence of effects on reproductive parameters or fetal development. nhmrc.gov.au
In the early life stages of zebrafish, this compound exposure was found to decrease survival rate, hatchability, and body length, while increasing the rate of abnormalities and inducing cardiac developmental toxicity. nih.gov
Immunotoxicity Investigations
The immunotoxic potential of this compound has been explored in several studies. In Balb/c mice, oral administration of this compound for 28 days was found to reduce the antibody production to sheep red blood cells (SRBC), indicating a suppression of B cell function. koreascience.kr However, it did not significantly alter body weight, the relative weights of the spleen and thymus, or the viability of splenocytes. koreascience.kr The study concluded that while this compound has higher general toxicity, another organophosphate, pirimiphos-methyl, appeared to be more immunotoxic under the tested conditions. koreascience.kr
In young chickens, exposure to this compound has been shown to reduce the white blood cell (WBC) and neutrophil counts. mdpi.com In zebrafish embryos, this compound exposure led to the significant up-regulation of pro-inflammatory factors such as IFN-γ, IL-6, IL-8, CXCL-clc, TLR4, and MYD88, suggesting an inflammatory response. nih.gov Despite these findings, the available database has not raised significant concerns about the immunotoxicity potential of this compound or its oxon derivative. regulations.gov
Comparative Toxicology across Species
The acute toxicity of this compound varies considerably across different animal species. orst.eduinchem.org The oral lethal dose 50 (LD50), which is the dose required to kill half of the tested population, has been determined for several species.
Table 2: Acute Oral LD50 of this compound in Various Animal Species
| Species | LD50 (mg/kg) | Reference |
| Rat | 25 - 54 | orst.edu |
| Mouse | 18 - 25 | orst.edu |
| Guinea Pig | 25 | orst.edu |
| Rabbit | 80 | orst.edu |
| Dog | 200 | orst.edu |
In addition to mammals, this compound is also highly toxic to birds. orst.edu The oral LD50 values for several bird species are presented below.
Table 3: Acute Oral LD50 of this compound in Various Bird Species
| Species | LD50 (mg/kg) | Reference |
| Mallard Duck | 23 - 33 | orst.edu |
| Canadian Goose | 8.41 | orst.edu |
| Ring-necked Pheasant | 33.2 | orst.edu |
| Chukar Partridge | 225 | orst.edu |
This compound is also very highly toxic to aquatic organisms. orst.educhemrobotics.com The 96-hour lethal concentration 50 (LC50) for rainbow trout is reported to be between 10 and 14 µg/L, and for bluegill sunfish, it is between 2 and 9 µg/L. orst.educhemrobotics.com The 96-hour LC50 for tadpoles of different amphibian species ranged from 15.3 to 27.4 mg AI/L. researchgate.netnih.gov In contrast, this compound is considered to be only slightly toxic to bees. orst.educhemrobotics.com
Chronic toxicity studies have also revealed species-specific differences. In a 2-year study, beagle dogs showed no compound-related effects at or below 0.10 mg/kg/day, but experienced enzymatic changes and liver alterations at 0.4 mg/kg/day and above. orst.edu Rats also have a low tolerance, with compound-related effects, including cholinesterase inhibition, noted at doses of 2 mg/kg and above. orst.edu
Ecological Impacts and Non Target Organism Effects
Ecotoxicological Assessments in Aquatic Ecosystems
Methidathion is recognized for its high acute toxicity to aquatic life. orst.edu Spills or runoff from treated agricultural areas can lead to significant contamination of water bodies, posing a threat to the organisms residing within these ecosystems.
Research indicates that this compound is very highly toxic to freshwater fish on an acute basis. epa.gov Studies have established the median lethal concentration (LC50), which is the concentration of a chemical that is fatal to 50% of the test organisms within a specific period. For this compound, these values are notably low for several fish species, signifying high toxicity.
Reported 96-hour LC50 values for technical grade this compound are 10 to 14 µg/L for rainbow trout (Oncorhynchus mykiss) and 2 to 9 µg/L for bluegill sunfish (Lepomis macrochirus). orst.edu Further studies have confirmed these findings, with a 96-hour LC50 for bluegill sunfish reported at 2.2 µg/L and for goldfish (Carassius auratus) at 6.8 µg/L. epa.govchemicalbook.com Fish exposed to high concentrations of this compound have been observed to exhibit abnormal behaviors such as slight spastic motions and swimming on their sides. epa.govtandfonline.com While the compound is highly toxic, studies suggest a low potential for it to accumulate in fish tissues. orst.edu
Table 1: Acute Toxicity of this compound to Freshwater Fish Species
| Species | Scientific Name | 96-hour LC50 (µg/L) | Toxicity Category |
|---|---|---|---|
| Bluegill Sunfish | Lepomis macrochirus | 2.2 | Very Highly Toxic |
| Goldfish | Carassius auratus | 6.8 | Very Highly Toxic |
| Rainbow Trout | Oncorhynchus mykiss | 10 - 14 | Very Highly Toxic |
Aquatic invertebrates, which are a crucial component of freshwater food webs, are also highly susceptible to this compound. orst.eduepa.gov Data shows that the freshwater invertebrate Daphnia magna (water flea) is acutely affected by the compound. The 48-hour EC50 (the concentration causing an effect, in this case, immobilization, in 50% of the population) for Daphnia magna is reported to be 6.4 µg/L. chemicalbook.com Another study identified a 48-hour LC50 of 3.0 µg/L for the same species. epa.gov
Chronic exposure to even lower concentrations can have significant sublethal effects. In a 21-day study, this compound was found to adversely affect the reproduction of Daphnia magna, with a No-Observed-Adverse-Effect Concentration (NOAEC) for mortality at 0.66 µg/L. epa.gov Survivorship was significantly reduced at concentrations of 1.1 µg/L and higher. epa.gov Furthermore, research into the molecular effects has shown that this compound can alter the expression of specific genes in Daphnia magna, such as those related to hemoglobin and the metabolism of aryl hydrocarbons, indicating physiological stress. capes.gov.br
Table 2: Acute Toxicity of this compound to Aquatic Invertebrates
| Species | Scientific Name | Endpoint | Value (µg/L) | Toxicity Category |
|---|---|---|---|---|
| Water Flea | Daphnia magna | 48-hour LC50 | 3.0 | Very Highly Toxic |
| Water Flea | Daphnia magna | 48-hour EC50 (Immobilization) | 6.4 | Very Highly Toxic |
The early developmental stages of amphibians are particularly vulnerable to chemical pollutants. Studies on the toxic effects of this compound on anuran (frog and toad) tadpoles have revealed varying levels of sensitivity among species. A comparative study evaluated the toxicity on two native species, Pelophylax ridibundus and Pseudepidalea viridis, and one laboratory species, Xenopus laevis. researchgate.netnih.gov
The 96-hour LC50 values for this compound were determined to be 27.4 mg/L for P. ridibundus, 25.7 mg/L for P. viridis, and 15.3 mg/L for X. laevis tadpoles, indicating that X. laevis is the most sensitive of the three species to acute exposure. researchgate.netnih.gov Beyond mortality, sublethal exposure to this compound was found to cause significant biochemical changes, including the inhibition of acetylcholinesterase (AChE) and carboxylesterase (CaE) activities, and the induction of glutathione (B108866) S-transferase (GST), which are important biomarkers for detecting toxic effects. researchgate.netnih.govresearchgate.net
Table 3: Acute Toxicity of this compound to Amphibian Tadpoles
| Species | Scientific Name | 96-hour LC50 (mg/L) |
|---|---|---|
| Marsh Frog | Pelophylax ridibundus | 27.4 |
| European Green Toad | Pseudepidalea viridis | 25.7 |
| African Clawed Frog | Xenopus laevis | 15.3 |
Terrestrial Ecotoxicology
The impact of this compound extends to terrestrial ecosystems, affecting a variety of non-target animal species, including birds and beneficial insects.
This compound is classified as moderately to very highly toxic to birds on an acute oral basis. epa.gov The acute oral LD50 (the dose that is lethal to 50% of the test subjects) varies significantly among different bird species. For instance, the LD50 is reported as 8.4 mg/kg for the Canada goose (Branta canadensis), 23 mg/kg for the mallard duck (Anas platyrhynchos), and 33.2 mg/kg for the ring-necked pheasant (Phasianus colchicus). orst.eduepa.gov The Chukar partridge (Alectoris chukar) appears to be less sensitive, with a reported LD50 of 225 mg/kg. epa.gov Field incidents have also linked this compound to numerous poisoning events involving hawks. abcbirds.org
Subacute dietary studies, which assess toxicity through contaminated food over a short period, also categorize this compound as toxic to birds. The 8-day dietary LC50 was 224 ppm for the bobwhite quail (Colinus virginianus). epa.gov
Table 4: Acute Oral Toxicity of this compound to Avian Species
| Species | Scientific Name | LD50 (mg/kg) | Toxicity Category |
|---|---|---|---|
| Canada Goose | Branta canadensis | 8.4 | Very Highly Toxic |
| Mallard Duck | Anas platyrhynchos | 23 | Highly Toxic |
| Ring-necked Pheasant | Phasianus colchicus | 33.2 | Highly Toxic |
| Chukar Partridge | Alectoris chukar | 225 | Moderately Toxic |
While designed to eliminate pest insects, this compound's broad-spectrum action can also harm beneficial insect populations that are vital for pollination and natural pest control. ues.rs.bascirp.org The compound is considered slightly toxic to bees. orst.edu However, its impact can be significant for other beneficials.
International Organisation for Biological and Integrated Control (IOBC) database classifications label this compound as harmful to lacewings (Chrysoperla carnea) and predatory mites (Typhlodromus pyri), which are important natural enemies of agricultural pests. herts.ac.uk The application of broad-spectrum organophosphates like this compound in orchards can lead to population declines of these beneficial insects. ues.rs.ba The reduction of natural enemies can disrupt the ecological balance, potentially leading to outbreaks of secondary pests. nih.gov Similarly, the loss of pollinators can have cascading effects on the productivity of agricultural and natural plant communities. scirp.org
Effects on Soil Biota
This compound, while having a low persistence in the soil with a field half-life of 5 to 23 days, significantly impacts soil biota. orst.edu The breakdown of the compound in the soil is primarily facilitated by the action of soil microorganisms. orst.eduinchem.org
Research indicates varied effects on different components of the soil ecosystem. In studies on the nitrogen-fixing bacterium Azospirillum brasilense, this compound was found to significantly reduce dinitrogen fixation, intracellular ATP levels, and growth when the bacteria were cultured in a chemically defined medium. psu.edu However, these negative impacts were not significant when the bacteria were grown in a dialysed-soil medium, suggesting that the soil matrix may mitigate the toxic effects on this particular bacterium. psu.edu Other research has shown that while freeze-thaw stress during storage can alter the structure of soil microbial communities, it does not appear to affect the degradation rate of this compound. researchgate.net
The impact of this compound on soil-dwelling arthropods has been documented in citrus orchards. Application of this compound significantly reduced the abundance and species diversity of various arthropods. researchgate.netresearchgate.net Affected organisms included springtails and important generalist predators such as spiders, staphylinid beetles, and mesostigmatid mites. researchgate.netresearchgate.net In one study, populations of springtails and staphylinids in treated plots were significantly lower than in the unsprayed control plots. researchgate.net Similarly, spider densities were significantly lower in this compound-treated areas compared to control or horticultural mineral oil-treated areas. researchgate.net
Table 1: Effects of this compound on Various Soil Biota
| Organism Group | Organism(s) | Observed Effect | Source(s) |
|---|---|---|---|
| Microorganisms | General soil microbes | Responsible for the primary breakdown of this compound in soil. orst.eduinchem.org | orst.eduinchem.org |
| Azospirillum brasilense (Nitrogen-fixing bacteria) | In chemically defined media, it reduced nitrogen fixation, ATP levels, and growth. Effects were not significant in dialysed-soil media. psu.edu | psu.edu | |
| Arthropods | Springtails (Collembola) | Significantly reduced abundance in citrus orchard soil. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Staphylinid beetles (Staphylinidae) | Significantly reduced abundance in citrus orchard soil. researchgate.netresearchgate.net | researchgate.netresearchgate.net | |
| Spiders (Araneae) | Significantly reduced abundance in citrus orchard soil. researchgate.net | researchgate.net | |
| Mesostigmatid mites (Mesostigmata) | Significantly reduced abundance in citrus orchard soil. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Bioconcentration and Bioaccumulation Potential in Food Webs
Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds that in the water as a result of exposure. vt.edu this compound has demonstrated a low to moderate potential for bioconcentration in aquatic organisms. Studies with bluegill sunfish (Lepomis macrochirus) indicated only a slight potential for the compound to accumulate in fish tissues. orst.edu After a month of exposure to low concentrations in the water, the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water, was 46 for the whole fish. orst.eduepa.gov Residues were found to decrease by nearly 80% after the fish were placed in this compound-free water for two weeks. orst.edu
The transfer of contaminants from water to land can lead to their accumulation in the soil, allowing them to enter the terrestrial food web through plant absorption, which can trigger effects at higher trophic levels. beyondpesticides.org Even low concentrations of pesticides at the bottom of the food web can be magnified to higher levels in organisms at the top of the food chain. beyondpesticides.org This process, known as biomagnification, is the progressive increase in contaminant concentrations in the tissues of organisms at successively higher levels in a food chain. vt.edusfei.orgepa.gov For example, in Indonesia, high levels of this compound have been found in both surface water and Bilih fish (Mystacoleucus padangensis). mdpi.com
Table 2: Bioconcentration Factors (BCF) for this compound in Aquatic Organisms
| Species | Scientific Name | BCF Value | Tissue/Whole Body | Source(s) |
|---|---|---|---|---|
| Bluegill Sunfish | Lepomis macrochirus | 46 | Whole fish | orst.eduepa.gov |
| 19 | Edible tissues | epa.gov | ||
| 75 | Non-edible tissues | epa.gov | ||
| Zebrafish | Brachydanio rerio | 8.72 - 11.25 | Whole body | e-jehs.orgkoreascience.kr |
| Carp | Cyprinus carpio | 3.1 | Whole body | hpc-standards.com |
Mixture Toxicity and Synergistic Interactions with Other Agrochemicals
The toxicity of this compound can be altered when it is present in a mixture with other agrochemicals, leading to additive or synergistic effects. A synergistic effect occurs when the combined toxicity of two or more chemicals is greater than the sum of their individual effects. nih.gov
Research has shown that the combination of this compound and another organophosphate insecticide, phosphamidon, was more toxic to lobsters than either compound administered separately. orst.edu Additive effects have also been observed in the aquatic midge (Chironomus tentans) when exposed to binary mixtures of several organophosphate insecticides, including this compound, chlorpyrifos, azinphos-methyl, and diazinon. ecologyandsociety.org
Studies on premetamorphic tadpoles of three amphibian species also revealed synergistic interactions. researchgate.net When exposed to a mixture of a glyphosate-based herbicide and a this compound-based insecticide, the tadpoles exhibited higher integrated biomarker response (IBR) values and increased activity of several enzymes (GST, GR, AST, and LDH) compared to exposure to each pesticide individually, indicating a more stressful condition caused by the mixture. researchgate.net
Table 3: Observed Mixture Toxicity and Synergistic Interactions of this compound
| Interacting Agrochemical(s) | Organism(s) | Type of Interaction | Observed Effect | Source(s) |
|---|---|---|---|---|
| Phosphamidon | Lobster | Synergism | More toxic than either compound alone. orst.edu | orst.edu |
| Chlorpyrifos, Azinphos-methyl, Diazinon | Aquatic Midge (Chironomus tentans) | Additive | Combined toxicity equals the sum of individual toxicities. ecologyandsociety.org | ecologyandsociety.org |
| Triazine Herbicides (e.g., Atrazine) | Various (e.g., insects, fish) | Synergism (Potentiation) | Triazines can increase the metabolic activation of this compound to its more toxic form. ecologyandsociety.orgplos.orgnih.gov | ecologyandsociety.orgplos.orgnih.gov |
| Glyphosate-based herbicide | Amphibian Tadpoles (Pelophylax ridibundus, Xenopus laevis, Bufotes viridis) | Synergism | Increased biochemical stress markers compared to single exposures. researchgate.net | researchgate.net |
Metabolic Pathways and Biotransformation in Organisms
Animal Metabolism Studies
Absorption, Distribution, and Excretion Profiles
Methidathion is readily absorbed, distributed, and excreted in animal models. inchem.org Studies involving oral administration to rats show near-complete absorption from the gastrointestinal tract. inchem.org Following absorption, this compound is distributed throughout the body, with the highest concentrations initially found in the liver and kidneys. However, these levels decrease rapidly as the compound and its metabolites are eliminated. inchem.orginchem.org The primary route of excretion is through the urine, with a significant portion of the dose eliminated within 24 to 48 hours. inchem.orgsmolecule.com Fecal excretion accounts for a smaller percentage of elimination. inchem.org There is no significant evidence of bioaccumulation in tissues. inchem.org
In lactating goats, orally administered this compound is also rapidly absorbed and excreted, mainly in the urine. inchem.org A very small amount is secreted in milk, and tissue residues are generally low. inchem.org Similarly, laying hens show good absorption and rapid excretion of this compound, primarily via the excreta, with minimal residues found in eggs and tissues. inchem.org Dermal absorption has also been demonstrated in mice, with the compound being well-absorbed through the skin and the majority of the dose recovered in expired air as carbon dioxide and in the urine. inchem.orgnih.gov
Table 1: Absorption, Distribution, and Excretion of this compound in Various Animal Species
| Species | Route of Administration | Key Findings |
| Rats | Oral | Almost complete absorption from the GI tract. Rapid distribution with initial high concentrations in the liver and kidneys. Primarily excreted in urine (up to 45%) and expired air (up to 36%). inchem.orgsmolecule.comnih.gov No significant tissue accumulation. inchem.org |
| Goats | Oral | Rapid absorption and excretion, mainly via urine (37.9% to 43.2%). inchem.org Low levels of residues in milk (0.8% to 1.2%) and tissues. inchem.org A significant portion is also excreted as CO2 in expired air (16%). inchem.org |
| Hens | Oral | Well-absorbed and rapidly excreted, primarily in the excreta (89.96%). inchem.org Minimal residues in eggs and tissues. inchem.org |
| Mice | Dermal | Well-absorbed through the skin. inchem.org Major excretion routes are expired CO2 (50.85-64.1%) and urine (14.48-23.47%). inchem.orgnih.gov |
Identification of Primary and Secondary Metabolites in Animal Tissues and Excreta
The biotransformation of this compound in animals results in several primary and secondary metabolites. A key metabolic step is the cleavage of the P-S bond, which leads to the formation of the oxygen analog, methaoxon, and various water-soluble compounds. inchem.org
In rats, major urinary metabolites include the sulfoxide (B87167) and sulfone derivatives of this compound. inchem.orginchem.org Specifically, about 20-25% of an oral dose is excreted as the sulfoxide and 5-7% as the sulphone. inchem.org Other identified metabolites in rat urine include desmethyl this compound, dimethyl phosphate (B84403), and dimethyl phosphorothioate (B77711). smolecule.com The heterocyclic moiety of this compound is readily cleaved, leading to the formation of 2-methoxy-Δ2-1,3,4-thiadiazolin-5-one, which is further metabolized to carbon dioxide. inchem.org
In goats, the metabolic profile is similar, with the primary pathway involving the hydrolysis of the ester bond and subsequent oxidation. inchem.org The thiadiazole part of the molecule is largely degraded to carbon dioxide. inchem.org In hens, traces of the sulfoxide and sulfone have been detected in tissues, but not this compound or its oxygen analog. inchem.org
Table 2: Major Metabolites of this compound Identified in Animal Studies
| Metabolite | Species Found In | Tissue/Excreta |
| This compound sulfoxide | Rats, Hens | Urine, Tissues |
| This compound sulfone | Rats, Hens | Urine, Tissues |
| Desmethyl this compound | Rats | Urine |
| Dimethyl phosphate | Rats | Urine |
| Dimethyl phosphorothioate | Rats | Urine |
| 2-methoxy-Δ2-1,3,4-thiadiazolin-5-one | Rats | Urine |
| Carbon dioxide | Rats, Goats, Mice | Expired Air |
Enzymatic Biotransformation Mechanisms (e.g., Oxidation, Hydrolysis, Glucuronidation)
The metabolism of this compound involves several key enzymatic reactions. A primary step is the oxidative desulfuration of the P=S bond to a P=O bond, which forms the more potent cholinesterase inhibitor, methaoxon. nih.gov This oxidation is a critical activation step.
Hydrolysis, mediated by esterases, plays a significant role in the detoxification of this compound by cleaving the ester linkage. Paraoxonase (PON1) is a key enzyme capable of hydrolyzing and inactivating some organophosphates. t3db.ca
Another major metabolic pathway in the rat liver involves glutathione-S-transferases (GSTs), leading to the formation of desmethyl this compound. scispace.com This conjugation reaction is an important detoxification route. While glucuronidation is a common phase II metabolic pathway, the metabolism of this compound predominantly proceeds through oxidation, hydrolysis, and glutathione (B108866) conjugation. nih.govscispace.com
Plant Metabolism Studies
Uptake and Translocation in Plant Matrices
This compound is considered a non-systemic insecticide, and its translocation within plants is very limited. inchem.org When applied to plant foliage, the majority of the compound remains on the surface. Any absorbed this compound is primarily found within the treated leaves, with minimal movement to other plant parts like fruits, seeds, or roots. inchem.org Studies on alfalfa and beans have shown that only trace amounts of radioactivity from labeled this compound were found in untreated plant parts. inchem.org This lack of significant translocation helps to minimize residues in the edible portions of treated crops.
Characterization of Plant Metabolites and Degradation Products
In plants, this compound is metabolized, and the only significant metabolite typically found is its oxygen analog, methaoxon. inchem.org The degradation of this compound in plants is relatively rapid, with a significant portion being metabolized to carbon dioxide. inchem.org In studies with beans and alfalfa, it was found that a third of the metabolites could be hydrolyzed to release 2-methoxy-delta2-1,3,4-thiadiazolin-5-one. inchem.org The desmethyl derivative of this compound is unstable and water-soluble. inchem.org The half-life of the oxygen analog on alfalfa and clover has been reported to be between two to six days. inchem.org The sulfoxide and sulphone derivatives of this compound were not detected during its degradation in alfalfa. inchem.org
In Vitro Metabolic Studies
In vitro studies have been instrumental in elucidating the metabolic fate of this compound, providing detailed insights into the enzymatic processes and the resultant metabolites in a controlled laboratory setting. These investigations have primarily utilized liver microsomal fractions from various species to identify the key biotransformation pathways.
Research has demonstrated that this compound undergoes extensive metabolism when incubated with liver microsomes. Studies involving rat and mouse liver preparations have been particularly prominent in mapping its metabolic pathways. annualreviews.orgacs.orgacs.org The primary metabolic reactions observed are oxidation and hydrolysis, mediated by microsomal enzymes. annualreviews.org
One of the principal metabolic routes is the oxidation of the thiomethyl group, leading to the formation of sulfoxide and subsequently sulfone derivatives. annualreviews.orgnih.gov This oxidative pathway is a critical step in the biotransformation of this compound. Another significant metabolic reaction is the cleavage of the P-S-C bond, which results in the formation of various breakdown products.
The cytochrome P-450 monooxygenase system plays a crucial role in the metabolism of this compound. annualreviews.orgresearchgate.netekb.eg Studies have shown that the metabolism can be influenced by inducers of this enzyme system, such as phenobarbital, which can enhance the rate of biotransformation. annualreviews.org In vitro experiments have also pointed to the formation of polar metabolites, indicating the conjugation of this compound or its metabolites. For instance, a cysteine conjugate has been identified as a urinary metabolite in vivo, suggesting that the precursors are formed during initial metabolism. nih.gov
Further in vitro investigations have explored the specific metabolites formed. In addition to the sulfoxide and sulfone, desmonomethyl this compound has been identified as a metabolite, resulting from the removal of a methyl group from the phosphate ester. nih.gov The hydrolysis of the thiadiazole ring is another key degradation pathway.
In vitro studies using fish liver microsomes have also provided valuable data, demonstrating that this compound can inhibit the activity of certain cytochrome P-450 enzymes, such as CYP1A. researchgate.netekb.eg This highlights the interaction of this compound with key metabolic enzymes across different species.
The following table summarizes the findings from various in vitro metabolic studies on this compound.
| Experimental System | Key Findings | Metabolites Identified | Reference |
| Rat and Mouse Liver Microsomes | Metabolism is mediated by monooxygenase enzymes and can be induced by phenobarbital. | Sulfide, Sulfoxide, and Sulfone derivatives | annualreviews.org |
| Rat Liver Homogenates | Identification of major urinary metabolites found in vivo. | Organic soluble sulfides, Sulfoxide, Sulfone derivatives, Cysteine conjugate, Desmonomethyl this compound | nih.gov |
| Fish (Gudgeon) Liver Microsomes | This compound inhibits EROD (ethoxyresorufin-O-deethylase) activity, indicating interaction with CYP1A. | Not specified | researchgate.netekb.eg |
Pesticide Resistance Mechanisms and Dynamics
Mechanisms of Resistance in Target Pests
Pests have evolved several primary mechanisms to counteract the toxic effects of methidathion and other organophosphates. These adaptations can be broadly categorized into enhanced metabolic detoxification, reduced sensitivity of the target site, and decreased insecticide penetration. semanticscholar.org Often, a combination of these mechanisms can occur within a single resistant population.
One of the most common forms of resistance involves the metabolic breakdown of the insecticide into less toxic substances before it can reach its target site in the nervous system. scirp.org This is accomplished by several families of detoxification enzymes.
Esterases: These enzymes, including carboxylesterases, play a crucial role by hydrolyzing the ester bonds in organophosphate insecticides. nih.gov Studies on the sweetpotato whitefly, Bemisia tabaci, have demonstrated a clear correlation between increased esterase activity and the development of resistance to this compound. oup.comoup.com In laboratory selection experiments, lines of B. tabaci selected for this compound resistance showed a corresponding increase in esterase activity, measured by the hydrolysis of β-naphthyl butyrate. oup.comoup.com In contrast, this compound has also been observed to inhibit pyrethroid esterase activity in B. tabaci, indicating complex interactions between different pesticide classes and enzyme systems. nih.gov
Oxidases: Mixed-function oxidases (MFOs), particularly cytochrome P450 monooxygenases, are a vital and versatile enzyme system involved in detoxifying a wide range of insecticides. scirp.org In the predatory mite Amblyseius womersleyi, oxidative metabolism is considered the critical mechanism for this compound resistance. researchgate.net The use of synergists like piperonyl butoxide, an inhibitor of MFOs, significantly increased the toxicity of this compound in resistant strains but not in susceptible ones, confirming the involvement of these enzymes. researchgate.net Further studies on this species revealed that a this compound-resistant strain degraded the insecticide 1.5 times more rapidly in its microsomal fraction (where oxidases are located) compared to a susceptible strain. researchgate.net Sato et al. (2006) reported that monooxygenase activity was 3.6-fold higher in a highly this compound-resistant population of A. womersleyi compared to a susceptible one. researchgate.net
Glutathione (B108866) Transferases (GSTs): This enzyme family facilitates the detoxification of insecticides by conjugating them with glutathione, making them more water-soluble and easier to excrete. scirp.org While hydrolytic and oxidative pathways are often more prominent, GSTs can also contribute to resistance. For example, research suggests that GSTs were effective in the development of this compound resistance in the predatory mite Phytoseiulus persimilis. researchgate.net In the gypsy moth, Lymantria dispar, exposure to this compound led to significantly increased activity of antioxidant enzymes, including glutathione peroxidase (GPx), which helps protect the insect from oxidative stress induced by the pesticide. entomol.orgals-journal.com
Table 1: Documented Enzymatic Detoxification Mechanisms for this compound Resistance
| Target Pest Species | Primary Enzyme(s) Involved | Key Findings | Citations |
|---|---|---|---|
| Amblyseius womersleyi (Predatory Mite) | Mixed-Function Oxidases (MFOs), Esterases | Oxidative metabolism is the critical resistance mechanism. Monooxygenase activity was 3.6-fold higher in resistant strains. Hydrolytic reactions play a lesser role. | researchgate.net |
| Bemisia tabaci (Sweetpotato Whitefly) | Esterases | A direct correlation was found between increased esterase activity and this compound resistance. | oup.comoup.com |
| Phytoseiulus persimilis (Predatory Mite) | Glutathione Transferases (GSTs) | GST enzymes were suggested to be effective in the development of resistance. | researchgate.net |
| Lymantria dispar (Gypsy Moth) | Glutathione Peroxidase (GPx), Superoxide (B77818) Dismutase (SOD), Catalase (CAT) | This compound exposure increased the activity of these antioxidant enzymes, indicating a response to oxidative stress. | entomol.orgals-journal.com |
This compound, like other organophosphates, functions by inhibiting the enzyme acetylcholinesterase (AChE) at nerve synapses, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent paralysis and death of the insect. semanticscholar.org Resistance can arise from mutations in the gene encoding AChE, which alter the enzyme's structure. semanticscholar.orgmdpi.com This modification reduces the binding affinity of the insecticide to the enzyme, rendering it less sensitive to inhibition while ideally maintaining its ability to hydrolyze acetylcholine.
However, in the case of this compound, this mechanism appears to be less common or of minor importance in several studied species.
Similarly, studies on an insecticide-resistant strain of California red scale, Aonidiella aurantii, found that resistance to this compound was not due to a modified AChE. bioone.org The concentration of this compound required to inhibit 50% of AChE activity (the IC₅₀ value) was the same for both resistant and susceptible strains, indicating the target site had not been altered. bioone.org The primary mechanism in this case was identified as elevated levels of detoxifying esterase enzymes. bioone.org
The insect cuticle serves as the primary barrier that an insecticide must cross to enter the insect's body. lstmed.ac.uk In some cases of resistance, the composition or thickness of the cuticle is altered, which slows the rate of insecticide penetration. semanticscholar.orglstmed.ac.uk This mechanism on its own may only provide a low level of resistance, but it can become significant when combined with other mechanisms like enhanced enzymatic detoxification, as it gives the enzymes more time to break down the insecticide.
For this compound specifically, evidence for this mechanism is lacking. A study using radiolabeled [¹⁴C]this compound on resistant and susceptible strains of the predatory mite Amblyseius womersleyi found no difference in the rate of cuticular permeability between the two strains. researchgate.net This suggests that alterations in the cuticle were not a factor in the observed resistance in this species. researchgate.net
Evolution of Resistance in Pest Populations
Heritability (h²) is a measure of how much of the variation in a trait, such as pesticide resistance, is due to genetic factors that can be passed on to offspring. A high heritability indicates that resistance can evolve rapidly under selection pressure.
Artificial selection experiments conducted on the sweetpotato whitefly, Bemisia tabaci, have provided quantitative estimates for the heritability of this compound resistance. oup.comresearchgate.net In these studies, a field-collected population was subjected to increasing concentrations of this compound over several generations. The resistance level, measured by the LC₅₀, increased 7- to 8.6-fold in just eight generations, demonstrating the presence of significant additive genetic variance for resistance in the original population. oup.comresearchgate.net
Minimal realized heritability estimates were calculated from the response to this selection:
After the first generation of selection, the heritability (h²) was estimated to be 0.49 . oup.comresearchgate.net
The mean heritability (h²) over the course of eight generations was 0.344 . oup.comresearchgate.net
These values indicate a strong genetic component to this compound resistance in this species, allowing for a rapid evolutionary response to selection. oup.comresearchgate.net
**Table 2: Realized Heritability of this compound Resistance in *Bemisia tabaci***
| Selection Period | Realized Heritability (h²) | Fold-Increase in Resistance (LC₅₀) | Citation |
|---|---|---|---|
| 1 Generation | 0.49 | - | oup.comresearchgate.net |
| 8 Generations | 0.344 (mean) | 7.0 - 8.6 | oup.comresearchgate.net |
Gene Overexpression: A common genetic mechanism is the overexpression or amplification of genes encoding detoxification enzymes. In the case of this compound resistance in the predatory mite Amblyseius womersleyi, research has pointed to the overexpression of a specific cytochrome P450 gene. researchgate.netuludag.edu.tr The expression level of the gene designated CYP4-d was found to be significantly higher in the this compound-resistant strain compared to susceptible strains, linking this specific gene to the enhanced oxidative metabolism observed in the resistant mites. researchgate.netuludag.edu.tr
Fitness and Stability: The genetic changes that confer resistance can sometimes have negative (pleiotropic) effects on the fitness of the insect in an insecticide-free environment. colpos.mx For instance, resistance due to overproduced esterases is often genetically unstable, and populations may revert to susceptibility if the insecticide is no longer used. colpos.mx In contrast, resistance due to modified acetylcholinesterase or some mixed-function oxidases tends to be more stable. colpos.mx Interestingly, a laboratory study on a this compound-resistant strain of the predatory mite Phytoseiulus persimilis found no significant differences in life history traits compared to a susceptible strain, suggesting that this compound resistance did not impose a significant fitness cost in this population. colpos.mx
Cross-Resistance Patterns
Cross-resistance occurs when a pest population that has developed resistance to one insecticide also shows resistance to other, often chemically related, insecticides. In the case of this compound, an organophosphate insecticide, cross-resistance patterns vary depending on the species and the specific insecticides involved.
Research on the predatory mite Amblyseius womersleyi has demonstrated significant cross-resistance between this compound and other organophosphates like acephate (B21764) and malathion (B1675926). jst.go.jp A this compound-resistant strain of this mite also exhibited high levels of cross-resistance to the organophosphate chlorpyrifos, the carbamates methomyl (B1676398) and carbofuran, and the pyrethroid esfenvalerate. researchgate.net Interestingly, this same resistant strain showed negative cross-resistance to the pyrethroid bifenthrin (B131952), meaning it was more susceptible to bifenthrin than the non-resistant strain. jst.go.jpresearchgate.net
In studies of the San Jose scale, Diaspidiotus perniciosus, a significant cross-resistance has been observed between this compound and chlorpyrifos, another organophosphate. researchgate.net However, research has found no evidence of cross-resistance between organophosphates like this compound and insecticides from other chemical classes, including acetamiprid (B1664982) (a neonicotinoid), buprofezin (B33132) (an insect growth regulator), pyriproxyfen (B1678527) (a juvenile hormone mimic), spirotetramat (B1682168) (a ketoenol), sulfoxaflor (B1682526) (a sulfoximine), and thiacloprid (B134840) (a neonicotinoid). bioone.orgnih.gov This lack of cross-resistance suggests that these other insecticides can be effective tools for managing populations of San Jose scale that have developed resistance to organophosphates. bioone.org Similarly, studies on the California red scale, Aonidiella aurantii, have indicated cross-resistance between organophosphates (this compound and chlorpyrifos) and carbamate (B1207046) insecticides. researchgate.net
The table below summarizes observed cross-resistance patterns for this compound in various pest species.
Table 1: Observed Cross-Resistance Patterns with this compound
| Species | Insecticide with Cross-Resistance | Insecticide Class | Finding |
|---|---|---|---|
| Amblyseius womersleyi (Predatory Mite) | Acephate | Organophosphate | Positive Cross-Resistance jst.go.jp |
| Malathion | Organophosphate | Positive Cross-Resistance jst.go.jp | |
| Chlorpyrifos | Organophosphate | Positive Cross-Resistance researchgate.net | |
| Methomyl | Carbamate | Positive Cross-Resistance researchgate.net | |
| Carbofuran | Carbamate | Positive Cross-Resistance researchgate.net | |
| Esfenvalerate | Pyrethroid | Positive Cross-Resistance researchgate.net | |
| Bifenthrin | Pyrethroid | Negative Cross-Resistance jst.go.jpresearchgate.net | |
| Diaspidiotus perniciosus (San Jose Scale) | Chlorpyrifos | Organophosphate | Positive Cross-Resistance researchgate.net |
| Acetamiprid | Neonicotinoid | No Cross-Resistance bioone.orgnih.gov | |
| Buprofezin | Insect Growth Regulator | No Cross-Resistance bioone.orgnih.gov | |
| Pyriproxyfen | Juvenile Hormone Mimic | No Cross-Resistance bioone.orgnih.gov | |
| Spirotetramat | Ketoenol | No Cross-Resistance bioone.orgnih.gov | |
| Sulfoxaflor | Sulfoximine | No Cross-Resistance nih.gov | |
| Aonidiella aurantii (California Red Scale) | Chlorpyrifos | Organophosphate | Positive Cross-Resistance researchgate.net |
Resistance Management Strategies and Their Efficacy
Effective insecticide resistance management (IRM) is crucial to preserve the utility of insecticides like this compound. irac-online.org The primary strategy to combat resistance is the rotation of insecticides with different modes of action (MoA). irac-online.org this compound belongs to the IRAC (Insecticide Resistance Action Committee) MoA Group 1B, which are acetylcholinesterase (AChE) inhibitors. irac-online.org To delay resistance, applications of Group 1B insecticides should be alternated with insecticides from different MoA groups. irac-online.orgcottoninfo.com.au
Key resistance management strategies include:
Rotation of MoA: This is the cornerstone of IRM. By rotating chemical classes, the selection pressure for resistance to any single mode of action is minimized. irac-online.org For pests like the San Jose scale, which has shown resistance to organophosphates, rotating to insecticides like acetamiprid, buprofezin, or spirotetramat, which have different modes of action and no cross-resistance, is an effective strategy. nih.gov
Monitoring: Regular monitoring of pest populations is essential to detect resistance at an early stage. nsw.gov.au This allows for timely adjustments to control strategies before widespread control failures occur.
Adherence to Labeled Rates: Using insecticides at the recommended label rates is critical. Applying sub-lethal doses can accelerate the development of resistance. nsw.gov.au
Spray Windows: Organizing applications into "spray windows" or "blocks" based on the pest's life cycle and crop development stage helps to ensure that consecutive generations of a pest are not treated with the same MoA group. irac-online.orgcottoninfo.com.au
While resistance to this compound has been reported, it is generally considered to be at a low level and present in a limited number of pest species compared to other insecticides. apvma.gov.au The efficacy of IRM strategies is demonstrated by the continued utility of insecticides where rotation and integrated approaches are practiced. For instance, in Australian onion crops, a lack of resistance to organophosphates like this compound has been attributed to the maintenance of a broad range of available insecticides and management practices that prevent over-reliance on a single chemical group. nsw.gov.au
| Use of Labeled Rates | Applying the manufacturer-recommended concentration of the insecticide. nsw.gov.au | Prevents sub-lethal dosing which can accelerate resistance development. nsw.gov.au |
Resistance in Beneficial Organisms
While pesticide resistance is a major concern for pest species, it can also develop in beneficial organisms, such as predators and parasitoids. The development of resistance in these non-target species can be advantageous for IPM programs, as it allows them to survive pesticide applications and continue to exert control over pest populations. ucr.edu
Significant research has been conducted on this compound resistance in the predatory mite Amblyseius womersleyi. researchgate.net Laboratory selection experiments have shown that resistance to this compound can be rapidly increased; in one study, the resistance ratio increased from 16 to 342 after just four selections for resistance. Another study reported a 311-fold increase in resistance after four selection cycles. The primary mechanism for this resistance was identified as enhanced detoxification by cytochrome P450 monooxygenases. researchgate.net
In the predatory mite Phytoseiulus persimilis, resistance to this compound has also been documented. One study found that a this compound-resistant strain showed no significant differences in fitness (e.g., life history, vigor, resistance to starvation) compared to a susceptible strain, which is a positive trait for its use in IPM programs. However, other research indicated that strains of P. persimilis from commercial greenhouses were unable to tolerate the recommended field rates of this compound. cabidigitallibrary.org
Despite these instances of resistance, this compound is generally considered harmful to a broad spectrum of beneficial insects, including predatory mites and other predators. apvma.gov.auepa.gov Its use can be disruptive to IPM strategies by eliminating the natural enemies that help keep pest populations in check. apvma.gov.au There is some evidence, however, that this compound may be less harsh on beneficials than other organophosphate insecticides. apvma.gov.au The impact of this compound on beneficials is a critical consideration in its use, and precautionary labeling is often required to mitigate risks, especially to bees. epa.gov
Table 3: Documented Resistance and Impact of this compound on Beneficial Organisms
| Beneficial Organism | Finding | Mechanism (if known) | Impact on IPM |
|---|---|---|---|
| Amblyseius womersleyi (Predatory Mite) | Can rapidly develop high levels of resistance. researchgate.net | Increased oxidative metabolism via cytochrome P450s. researchgate.net | A resistant strain could be integrated into spray programs. |
| Phytoseiulus persimilis (Predatory Mite) | Resistance documented; one resistant strain showed no fitness cost. cabidigitallibrary.org | Enhanced detoxification by GST enzymes suggested. researchgate.net | Potentially useful in IPM, but some strains remain susceptible to field rates. cabidigitallibrary.org |
| Aphytis melinus (Parasitoid Wasp) | Food limitation may slow the development of resistance to this compound. ucr.edu | Not specified. | Resistance development may be slower than in pest species. ucr.edu |
| General Beneficials (e.g., bees, general predators) | High acute toxicity. epa.gov | Acetylcholinesterase inhibition. | Disruptive to IPM programs due to broad-spectrum activity. apvma.gov.au |
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Abamectin |
| Acephate |
| Acetamiprid |
| Azadirachtin |
| Bifenthrin |
| Buprofezin |
| Carbaryl |
| Carbofuran |
| Chlorpyrifos |
| Cyantraniliprole |
| Diazinon |
| Dimethoate |
| Esfenvalerate |
| Ethyl formate |
| Flonicamid |
| Imidacloprid |
| Lambda-cyhalothrin |
| Malathion |
| This compound |
| Methomyl |
| Omethoate |
| Pyridalyl |
| Pyriproxyfen |
| Spinetoram |
| Spirotetramat |
| Sulfoxaflor |
Analytical Chemistry and Detection Methodologies
Chromatographic Techniques for Trace Analysis
Chromatography is a cornerstone for pesticide residue analysis, offering powerful separation capabilities essential for complex samples. nih.gov Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely employed for the determination of Methidathion. rsc.org
Gas chromatography is a principal method for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical for achieving the required sensitivity and selectivity.
Flame Photometric Detector (FPD): The FPD is highly selective for phosphorus- and sulfur-containing compounds, making it well-suited for organophosphate pesticides like this compound. Its operational principle involves detecting the spectral emissions from phosphorus and sulfur compounds as they are combusted in a hydrogen-rich flame. For this compound analysis in samples like orange juice, GC coupled with an FPD has demonstrated a limit of detection (LOD) of 0.01 μg/g. rsc.org
Electron Capture Detector (ECD): The ECD is extremely sensitive to electronegative compounds, including halogenated substances. While organophosphates are not its primary target, its high sensitivity allows for the trace analysis of this compound. osha.gov The Occupational Safety and Health Administration (OSHA) has developed a partially validated method for analyzing this compound in air samples collected on OVS-2 tubes, utilizing GC-ECD for detection. osha.gov This method has an analytical detection limit of 0.33 pg per injection. osha.gov
Nitrogen-Phosphorus Detector (NPD): Also known as a thermionic specific detector (TSD), the NPD is highly selective for compounds containing nitrogen and phosphorus. researchgate.netresearchgate.net This makes it an excellent choice for analyzing organophosphate pesticides like this compound, offering high sensitivity and minimizing interference from other compounds in the sample matrix. cdc.govgcms.cz
Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) provides definitive identification and quantification. cdc.gov It offers high selectivity and structural information, making it a powerful tool for confirming the presence of this compound and its metabolites. osha.gov For complex food matrices, GC with tandem mass spectrometry (GC-MS/MS) is increasingly used due to its excellent sensitivity and selectivity, allowing for the simultaneous analysis of hundreds of pesticides. shimadzu.comhpst.cz The use of Multiple Reaction Monitoring (MRM) in GC-MS/MS enhances specificity and reduces matrix effects. shimadzu.com
| Detector | Selectivity | Application Example for this compound | Reported Detection Limit |
|---|---|---|---|
| Flame Photometric Detector (FPD) | Phosphorus and Sulfur | Analysis in orange juice rsc.org | 0.01 µg/g rsc.org |
| Electron Capture Detector (ECD) | Electronegative Compounds | Analysis of air samples (OSHA method) osha.gov | 0.33 pg per injection osha.gov |
| Nitrogen-Phosphorus Detector (NPD) | Nitrogen and Phosphorus | General pesticide residue analysis researchgate.netcdc.govgcms.cz | High sensitivity, specific value not provided |
| Mass Spectrometry (MS/MS) | Molecular Mass and Fragmentation | Multi-residue analysis in food shimadzu.comhpst.cz | Enables analysis at low ng/mL levels shimadzu.com |
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of thermally labile or non-volatile pesticides. scialert.netjfda-online.com For this compound, reversed-phase HPLC (RP-HPLC) is commonly used, often with a C18 column. researchgate.netfrontiersin.org Detection is typically achieved using a UV detector, although fluorescence detectors can also be employed after post-column derivatization for certain classes of pesticides. scialert.netjfda-online.com
One study reported the use of HPLC with a diode-array detector for determining this compound in serum and urine samples. Another method for analyzing pesticide residues in vegetables used HPLC with a UV-Vis detector set at 254 nm, with a mobile phase of acetonitrile and water. frontiersin.org This method demonstrated good linearity over a concentration range of 20 to 100 μg/mL. frontiersin.org The limit of detection for this compound by HPLC has been reported to be as low as 0.02 mg/L. rsc.org
| Detector | Column Type | Application Example | Key Findings |
|---|---|---|---|
| UV/Visible Detector | Reversed Phase C18 scialert.netresearchgate.net | Pesticide residue in vegetables frontiersin.org | Linear range: 20-100 µg/mL; LOD: 3.73–5.36 µg/mL frontiersin.org |
| Diode-Array Detector | Not specified | Determination in serum and urine | Used as a reference standard method |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative and semi-quantitative screening of pesticides. slideshare.netanalyticaltoxicology.com It is particularly useful for on-site analysis or in laboratories with limited instrumentation. rsc.org For this compound, TLC can be used to separate it from other organophosphate pesticides. rsc.org The separated spots on the TLC plate can be visualized using various chromogenic reagents or by fluorescence quenching. analyticaltoxicology.com While conventional TLC provides primarily qualitative identification based on the retention factor (Rf) value, its coupling with more sensitive detection techniques can enhance its utility. slideshare.netinchem.org
The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), has become a preferred method for pesticide residue analysis. researchgate.netnih.gov This technique offers high sensitivity, selectivity, and specificity, allowing for the reliable detection of this compound at trace levels in complex matrices like fruits, vegetables, and environmental samples. nih.goveurl-pesticides.eu The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently used for sample preparation prior to LC-MS/MS analysis. ifoodmm.cn
An LC-MS/MS method can simultaneously quantify and confirm hundreds of pesticide residues in a single run. shimadzu.com For this compound, analysis is typically performed in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions (MRM) to ensure accurate identification and quantification. eurl-pesticides.euwa.gov For instance, the transition of m/z 303.0 to 145.0 is a characteristic fragmentation pattern for this compound. eurl-pesticides.eu This methodology allows for detection and quantification at levels below the maximum residue limits (MRLs) set by regulatory bodies. shimadzu.com
Spectroscopic and Electrochemical Approaches
While chromatography remains the dominant approach, spectroscopic techniques are gaining prominence, offering rapid and, in some cases, non-destructive analysis.
Surface-Enhanced Raman Scattering (SERS) is an ultrasensitive vibrational spectroscopy technique capable of detecting trace amounts of analytes. ekb.egnih.gov It relies on the enhancement of the Raman signal of molecules adsorbed onto or near nanostructured metal surfaces, typically silver (Ag) or gold (Au). researchgate.netresearchgate.net SERS has been successfully applied for the rapid detection of this compound. researchgate.net
In one method, silver nanoparticles (AgNPs) were used as the SERS substrate to detect this compound, with characteristic Raman peaks observed at 517 cm⁻¹ (C–S–C scissoring) and 659 cm⁻¹ (P=S stretching). rsc.orgresearchgate.net This technique has been combined with TLC to separate this compound from other pesticides in tea leaves before SERS detection, achieving a limit of quantification of 0.1 ppm. rsc.orgrsc.org The recovery rates in spiked tea samples ranged from 86% to 113%, demonstrating the method's applicability for rapid screening in food safety. rsc.orgrsc.org
UV-Vis and Fluorescence Spectroscopy
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are analytical techniques that measure the absorption and emission of light by chemical substances. While widely used for the analysis of various organic compounds, their direct application to this compound has not been extensively reported in the scientific literature. However, the principles of these techniques can be applied to the detection of organophosphorus pesticides in general.
UV-Vis spectrophotometry is based on the principle that molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. This absorption is characteristic of the molecule's electronic structure. For some organophosphorus pesticides, such as malathion (B1675926), UV-Vis spectrophotometric methods have been developed for their determination in various samples. For instance, a method for malathion determination in water and vegetable samples has been established with a detection wavelength of 240 nm. pnrjournal.com The applicability of such a method to this compound would depend on its specific absorption spectrum and the potential for interference from other compounds in the sample matrix.
Fluorescence spectroscopy is a more sensitive technique that involves the excitation of a molecule with light of a specific wavelength, followed by the measurement of the emitted light at a longer wavelength. The intrinsic fluorescence of many pesticides is often low, which can limit the direct application of this technique. uni-hannover.de To overcome this, labeling agents or fluorescent probes are sometimes employed to enhance the signal. uni-hannover.de For organophosphates, fluorescence-based biosensors have been developed that rely on the inhibition of enzymes like acetylcholinesterase, leading to a change in the fluorescence signal. nih.gov Another approach involves the use of aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets, coupled with a fluorescent reporter. nih.gov While these methods have shown promise for the detection of various organophosphorus pesticides, specific applications tailored to this compound are not well-documented.
Electrochemical Detection Methods (e.g., Voltammetry)
Electrochemical methods offer a sensitive and cost-effective alternative to traditional chromatographic techniques for the detection of this compound. These methods are based on the measurement of the electrical response (e.g., current or potential) of an electroactive substance at an electrode surface. Voltammetric techniques, in particular, have been successfully applied to the determination of this compound.
One notable approach is square wave voltammetry (SWV) , which has been utilized for the determination of this compound in aqueous solutions. researchgate.net In a study employing a Nafion®-coated glassy carbon electrode, the optimal conditions for this compound detection were identified, including a specific pH, preconcentration potential, and preconcentration time. This method demonstrated a linear calibration curve in the range of 5 × 10⁻⁸ to 7 × 10⁻⁷ M, with a detection limit of 30 nM.
Another voltammetric technique, cathodic stripping voltammetry (CSV) , has been investigated for the analysis of this compound at a hanging mercury drop electrode. researchgate.net This method involves the preconcentration of this compound on the electrode surface before the potential is swept cathodically, resulting in a stripping peak that is proportional to the analyte concentration. The electrode reaction in this case is complex, involving adsorption of this compound molecules on the electrode surface.
The performance of these electrochemical methods is highly dependent on the type of electrode used and the experimental conditions. Modified electrodes, such as those incorporating nanoparticles, can enhance the sensitivity and selectivity of the detection. For instance, a carbon paste electrode modified with ZrO₂-nanoparticles has been shown to have a strong affinity for the phosphate (B84403) group in methyl parathion (B1678463), a related organophosphate pesticide, leading to improved detection limits. nih.gov
| Technique | Electrode | Linear Range | Detection Limit |
|---|---|---|---|
| Square Wave Voltammetry (SWV) | Nafion®-coated glassy carbon electrode | 5 × 10⁻⁸–7 × 10⁻⁷ M | 30 nM |
| Cathodic Stripping Voltammetry (CSV) | Hanging mercury drop electrode | Not specified | Not specified |
| Square Wave Voltammetry (SWV) for Methyl Parathion | ZrO₂-nanoparticles modified carbon paste electrode | 5.0–3000.0 ng mL⁻¹ | 2.0 ng mL⁻¹ |
Sample Preparation and Extraction Techniques for Complex Matrices
The analysis of this compound in complex matrices such as food, soil, and water requires effective sample preparation and extraction techniques to isolate the analyte from interfering substances. The choice of method depends on the nature of the sample matrix and the analytical technique to be used for detection.
For food samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted technique for the extraction of pesticide residues. This method typically involves an initial extraction with acetonitrile, followed by a partitioning step using salts such as magnesium sulfate and sodium chloride. A subsequent dispersive solid-phase extraction (dSPE) step is often employed for cleanup, using sorbents like primary secondary amine (PSA) to remove interfering matrix components. The QuEChERS method has been successfully applied to the determination of this compound and its degradation products in vegetables.
Solid-phase extraction (SPE) is another common technique used for the cleanup and preconcentration of this compound from aqueous samples. In this method, the sample is passed through a cartridge containing a solid adsorbent material that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. For water samples, C18 silica columns have been used for the preconcentration of this compound before analysis by high-performance liquid chromatography (HPLC).
For soil and sediment samples, Soxhlet extraction is a classical and robust technique. This method involves the continuous extraction of the sample with an organic solvent over an extended period. The choice of solvent is critical and depends on the polarity of the analyte and the nature of the soil.
More modern extraction techniques, such as supercritical fluid extraction (SFE) and pressurized liquid extraction (PLE) , offer advantages in terms of reduced solvent consumption and faster extraction times. These techniques use fluids at elevated temperatures and pressures to enhance the extraction efficiency.
Development of Rapid and On-Site Detection Methods
The need for rapid and on-site detection of this compound has driven the development of portable and user-friendly analytical methods. These methods are particularly valuable for applications such as food safety screening and environmental monitoring, where timely results are essential.
Surface-Enhanced Raman Scattering (SERS) has emerged as a powerful technique for the rapid and sensitive detection of this compound. SERS involves the adsorption of the analyte onto a nanostructured metallic surface (typically silver or gold), which dramatically enhances the Raman scattering signal. This technique provides a unique vibrational fingerprint of the molecule, allowing for its identification and quantification. A method combining thin-layer chromatography (TLC) with SERS has been developed for the on-site separation and determination of this compound in tea leaves, with a limit of quantification of 0.1 ppm. researchgate.net Flexible SERS substrates, such as those based on filter paper modified with gold nanoparticles, have also been developed for the rapid detection of pesticides on fruit surfaces. sci-hub.senih.gov
| Method | Matrix | Limit of Quantification (LOQ) / Detection (LOD) | Recovery |
|---|---|---|---|
| TLC-SERS | Tea leaves | 0.1 ppm (LOQ) | 86–113% |
| Paper-based SERS (for Methyl Parathion) | Apple surface | 0.011 μg/cm² (LOD) | 94.09–98.72% |
Electrochemical biosensors also hold great promise for the rapid and on-site detection of this compound. These devices typically incorporate a biological recognition element, such as an enzyme or antibody, coupled with an electrochemical transducer. The interaction between the analyte and the biological element produces a measurable electrical signal. While specific biosensors for this compound are not extensively reported, the principles have been applied to other organophosphorus pesticides.
Detection and Quantification of Metabolites
The environmental and biological fate of this compound is determined by its transformation into various metabolites. The detection and quantification of these metabolites are important for a comprehensive understanding of its toxicology and environmental impact.
The primary degradation product of this compound in water has been identified as This compound-oxon . This metabolite is formed by the oxidative desulfuration of the parent compound. In addition to this compound-oxon, other metabolites that have been identified include GS 13007 (the oxygen analog of this compound) and GS 12956 (5-methoxy-1,3,4-thiadiazol-2(3H)-one).
Risk Assessment and Regulatory Science
Human Health Risk Assessment Frameworks
Human health risk assessments for methidathion focus on different exposure pathways, including diet, occupational settings, and residential environments. These assessments consider the aggregate and cumulative risks from various sources.
Dietary Exposure Assessments
Dietary risk from this compound is evaluated by considering residues in food and drinking water. govinfo.gov The U.S. EPA has conducted both acute and chronic dietary exposure assessments for the general population and various subgroups, including infants and children. epa.gov
Highly refined acute dietary assessments have utilized probabilistic methods like the Monte Carlo analysis, incorporating data on food consumption from surveys such as the USDA's Continuing Surveys of Food Intakes by Individuals (CSFII). regulations.gov These analyses also use information on the percentage of crops treated and actual residue data from field trials and monitoring programs like the USDA Pesticide Data Program (PDP). regulations.gov For instance, one assessment revealed that at the 99.9th percentile of exposure, the percentage of the acute Population Adjusted Dose (aPAD) occupied ranged from 14% for nursing females (13+ years) to 64% for children under one year of age. regulations.gov Another earlier assessment showed the percentages of the acute reference dose (RfD) ranged from 22% for nursing females to 63% for children (1-6 years). epa.gov
Chronic dietary risk assessments have been partially refined, using some data on the percentage of crops treated and anticipated residues. epa.gov These assessments have shown that the chronic dietary exposure to this compound does not exceed the level of concern. epa.gov For example, the percentage of the chronic PAD occupied ranged from 3% for nursing females to 23% for children (1-6 years). epa.gov
Key findings from dietary exposure assessments include:
this compound residues are generally not expected in most food commodities, with the exception of citrus. regulations.gov
Residues on citrus fruits are primarily found in the peel, with processing leading to very low levels in peeled fruit and juice. regulations.gov
For some assessments, zero residues were assumed for certain fruits like apples and stone fruits due to non-detectable levels in monitoring and the timing of application. regulations.gov
Assessments of potential dietary exposure from drinking water, using models for ground and surface water, have not indicated a risk of concern. epa.gov
In a cumulative acute dietary risk assessment for organophosphorus pesticides in the Brazilian population, orange and orange juice were the main contributors to this compound intake. nih.gov
Table 1: Acute Dietary Exposure to this compound
| Population Subgroup | Percentage of Acute PAD Occupied (99.9th percentile) |
|---|---|
| Females (13+, nursing) | 14% |
| Children (<1 year) | 64% |
Data from a highly refined assessment based on an acute PAD of 0.0020 mg/kg. regulations.gov
Occupational and Residential Exposure Assessments
Occupational exposure to this compound is a key area of concern in risk assessment, as there is potential for exposure for individuals who mix, load, and apply the pesticide, as well as for those who enter treated areas after application. govinfo.govepa.gov In contrast, this compound has no registered residential uses, so residential exposure assessments are not typically performed. epa.govepa.gov
The U.S. EPA requires an occupational exposure assessment if certain toxicological criteria are met and there is a potential for exposure to handlers or workers re-entering treated sites. epa.gov For this compound, several major exposure scenarios have been identified based on its use patterns, including mixing/loading different formulations for various application methods (aerial, groundboom, airblast sprayer) and the application process itself. epa.gov
Key aspects of occupational exposure assessments include:
Exposure Scenarios: Assessments have identified multiple occupational handler exposure scenarios. regulations.gov For example, one assessment identified eight major exposure scenarios. epa.gov
Routes of Exposure: The primary routes of concern for occupational exposure are dermal and inhalation. epa.gov
Toxicity Endpoint: Inhibition of cholinesterase activity is the selected toxicity endpoint for occupational risk assessments. epa.gov
Risk Characterization: The Margin of Exposure (MOE) is calculated to determine the level of risk. An MOE of 100 or greater is generally not considered a level of concern. epa.gov Assessments have indicated that some occupational handler scenarios have MOEs below 100, signaling a potential risk. regulations.gov
Data Sources: Exposure estimates have been based on surrogate data from sources like the Pesticide Handlers Exposure Database (PHED), Version 1.1. regulations.govepa.gov
Post-application Exposure: There is a recognized potential for post-application exposure for workers performing activities such as scouting, irrigating, and harvesting in treated areas. regulations.govepa.gov These exposures are typically considered short-term in duration. regulations.gov
Uncertainty Factors in Risk Characterization
Uncertainty factors are incorporated into risk assessments to account for gaps in data and to ensure that the calculated safe levels of exposure are protective of human health. These factors address variabilities such as inter-species differences (extrapolating from animal studies to humans) and intra-species differences (variability within the human population). epa.gov
For this compound, a standard uncertainty factor of 100 has often been applied in toxicological assessments, comprising a 10-fold factor for inter-species variation and a 10-fold factor for intra-species variation. epa.gov
The Food Quality Protection Act (FQPA) introduced an additional safety factor, typically 10x, to provide further protection for infants and children. However, for this compound, the FQPA Safety Factor Committee recommended that this additional 10x factor be reduced to 1x. epa.gov The rationale for this decision included:
A complete toxicology database. epa.gov
No evidence of increased susceptibility in offspring following in utero exposure in animal studies. epa.gov
No evidence of developmental neurotoxicity. epa.gov
Sufficient data to assess dietary and drinking water exposure. epa.gov
The absence of registered residential uses. epa.gov
There has been some scientific debate regarding the appropriate uncertainty factors to use in specific instances. For example, the California Office of Environmental Health Hazard Assessment (OEHHA) has expressed concerns about using an uncertainty factor of less than ten when deriving a No Observed Adverse Effect Level (NOAEL) from a Lowest Observed Adverse Effect Level (LOAEL), particularly when the observed effect is considered more than "mild," such as significant inhibition of brain cholinesterase activity. ca.gov OEHHA recommended using an uncertainty factor of 10 in one instance to derive a more protective NOAEL for acute exposure assessments. ca.gov
Environmental Risk Assessment
Environmental risk assessments for this compound evaluate its potential impact on non-target organisms and ecosystems.
Ecological Risk Characterization
Ecological risk characterization is the final step in an ecological risk assessment, where exposure and effects data are integrated to estimate the probability of adverse effects on ecosystems from a chemical stressor. noaa.gov For this compound, this involves assessing its toxicity to various aquatic and terrestrial organisms and comparing that to estimated environmental concentrations.
This compound is recognized as being very highly toxic to fish and estuarine invertebrates, and somewhat less toxic to freshwater aquatic invertebrates. epa.gov The U.S. EPA has conducted endangered species risk assessments for federally listed Pacific salmon and steelhead, applying the findings from the broader environmental risk assessment conducted as part of the reregistration process. epa.gov
The ecological risk assessment process for this compound includes:
Toxicity Data: Utilizing data on the toxicity of this compound to a range of organisms.
Exposure Estimates: Modeling or measuring the concentrations of this compound in the environment, considering factors like its persistence in soil.
Risk Quotients: Calculating risk quotients by dividing the estimated exposure by the toxicity value. These quotients are then compared to established criteria of concern to determine the potential for risk. epa.gov
With the implementation of certain risk mitigation measures, the ecological risks of this compound have been determined to be below the levels of concern for reregistration. govinfo.gov
Water Quality Criteria Development
In Australia, the National Health and Medical Research Council (NHMRC) has set a health-based guideline value for this compound in drinking water at 0.006 mg/L. nhmrc.gov.au This guideline was derived from a no-observed-effect-level (NOEL) of 0.16 mg/kg of body weight per day, based on a 90-day dietary study in dogs. nhmrc.gov.au The calculation incorporates a safety factor of 100 to account for interspecies and intraspecies variation, assumes an average adult body weight of 70 kg, a daily water consumption of 2 liters, and allocates 10% of the acceptable daily intake to drinking water. nhmrc.gov.au The NHMRC notes that with good water management practices, this compound should not be detectable in drinking water sources. nhmrc.gov.au Persistent detection would signal potential misuse or spillage, necessitating an investigation. nhmrc.gov.au
The World Health Organization (WHO) also develops health-based guideline values for pesticides in drinking water. dpi.qld.gov.au These values are typically calculated based on the acceptable daily intake (ADI), with a certain percentage of the ADI allocated to drinking water consumption. dpi.qld.gov.au For pesticides with potentially high dietary exposure, 1% of the ADI may be used, while for others, 10% is common. dpi.qld.gov.au
The establishment of regulatory limits for pesticide residues in water involves several key considerations, including the definition of the residue, the availability of suitable analytical methods, and the basis for the limit, which could be a "safety" limit derived from toxicological data, a "good practices" limit based on field trial data, or a limit based on the limit of quantification of an analytical method. dpi.qld.gov.au
Data on this compound concentrations in Australian drinking water supplies are limited. One study in the Mt Lofty Ranges, a key catchment area for Adelaide's water supply, did not detect this compound. nhmrc.gov.au
Table 1: Australian Drinking Water Guideline for this compound
| Parameter | Value | Source |
| Health-Based Guideline Value | 0.006 mg/L | nhmrc.gov.au |
| Basis (NOEL) | 0.16 mg/kg bw/day (90-day dog study) | nhmrc.gov.au |
| Safety Factor | 100 | nhmrc.gov.au |
| Assumed Adult Body Weight | 70 kg | nhmrc.gov.au |
| Assumed Daily Water Consumption | 2 L | nhmrc.gov.au |
| ADI Allocation to Drinking Water | 10% | nhmrc.gov.au |
Regulatory Review Processes and Decision-Making
The regulatory review of this compound in various countries has been a multi-faceted process involving reregistration eligibility decisions, tolerance reassessments, and the implementation of risk mitigation measures. This process is often conducted under the purview of national environmental and health agencies.
Reregistration Eligibility Decisions
In the United States, the Environmental Protection Agency (EPA) conducted a comprehensive review of this compound as part of its program to re-evaluate older pesticides. epa.govregulations.gov This led to the issuance of an Interim Reregistration Eligibility Decision (IRED) for this compound. epa.govepa.govfederalregister.gov The IRED concluded that this compound was eligible for reregistration, provided that specific risk mitigation measures were implemented. epa.govgovinfo.gov The EPA determined that with these measures, the individual, aggregate risks associated with this compound would be within acceptable levels. epa.govgovinfo.gov
The reregistration process for this compound was part of a broader effort to review organophosphate (OP) pesticides under the Food Quality Protection Act (FQPA). epa.govpolicycommons.net The EPA's approach involved a public participation process to ensure transparency and stakeholder involvement in risk assessment and management decisions. epa.govgovinfo.gov The final reregistration decision for this compound was contingent upon a cumulative risk assessment of all OP pesticides, which share a common mechanism of toxicity. epa.govgovinfo.gov Following the completion of the OP cumulative assessment, the EPA confirmed the reregistration eligibility for this compound. epa.gov However, the agency also issued a Data Call-In (DCI) for a 28-day repeated-dose toxicity study with this compound oxon to gather further data. epa.gov
Ultimately, the registrants of this compound products in the U.S. voluntarily requested the cancellation of all product registrations. federalregister.gov The EPA granted these requests, establishing effective cancellation dates for all this compound products in the country. federalregister.gov
Tolerance Reassessment
A key component of the regulatory review process under the FQPA was the reassessment of tolerances for pesticide residues in food. epa.gov The EPA's interim decision found that this compound residues in food and drinking water did not pose a risk concern. epa.govgovinfo.gov The tolerance reassessment for this compound was conducted in conjunction with the reregistration process and was also subject to the final cumulative risk assessment of all organophosphate pesticides. epa.govgovinfo.gov
In 2007, the EPA took action to revoke, modify, and establish specific tolerances for this compound residues on various agricultural commodities. federalregister.gov These actions were a direct follow-up to the reregistration and tolerance reassessment programs. federalregister.gov The final tolerance reassessment decision for this compound, along with other OPs, was to be issued after the cumulative risk was considered. epa.gov
Mitigation Measures and Risk Management
The EPA's IRED for this compound identified several risk mitigation measures necessary to address concerns for agricultural workers and the environment. epa.govepa.gov These measures were developed in consultation with the technical registrant and other stakeholders. epa.govgovinfo.gov
To mitigate risks to agricultural workers, the following measures were required:
Limiting the use of water-soluble package (WSP) formulations to non-aerial applications. epa.gov
Requiring a minimum of 500 gallons of water per acre to dilute this compound products for air blast applications in citrus groves. epa.gov
Establishing a Restricted Entry Interval (REI) of 3 days for all crops. epa.gov
To mitigate ecological risks, the following were implemented:
The establishment of buffer zones. epa.gov
Improved labeling to limit spray drift. epa.gov
A surface water advisory statement on the label to minimize exposure to freshwater fish and invertebrates. epa.gov
Precautionary labeling to reduce the likelihood of significant mortality to bees. epa.gov
The registrant, Gowan Company, submitted a proposal to mitigate risks to workers associated with air blast applications. epa.gov The EPA considered this and other input in deciding on the final label amendments. govinfo.gov
International Regulatory Context
The regulatory status of this compound varies significantly across different countries. In Canada, the Pest Management Regulatory Agency (PMRA) announced a re-evaluation of organophosphate pesticides, including this compound, in 1999. publications.gc.ca The registrant, Novartis, had already discontinued (B1498344) the sale of this compound products in Canada in 1998. publications.gc.ca The PMRA intended to recommend the revocation of all this compound Maximum Residue Limits (MRLs). publications.gc.ca
In Mozambique, the authorities decided to ban the import, registration, and renewal of this compound due to unacceptable risks to human health under local use conditions. pic.int This decision was part of a broader project aimed at reducing the risks of Highly Hazardous Pesticides (HHPs). pic.int
The European Union (EU) has also reviewed this compound, leading to restrictions or bans. ontosight.ai this compound is not currently registered for use in the EU. pesticideinfo.org The United Kingdom has also taken steps to lower the maximum residue levels for this compound. useforesight.io
Globally, this compound is listed on the Pesticide Action Network (PAN) International Ban List, but it is not listed as a Persistent Organic Pollutant (POP) under the Stockholm Convention or as a Prior Informed Consent (PIC) chemical under the Rotterdam Convention. pesticideinfo.org
Table 2: International Regulatory Status of this compound
| Jurisdiction/Organization | Status |
| United States | Registrations voluntarily canceled. federalregister.gov Not currently registered. pesticideinfo.org |
| Canada | Sale discontinued by registrant; MRLs recommended for revocation. publications.gc.ca |
| European Union | Not registered for use. ontosight.aipesticideinfo.org |
| Mozambique | Banned. pic.int |
| PAN International | On the Ban List. pesticideinfo.org |
| Stockholm Convention (POPs) | Not listed. pesticideinfo.org |
| Rotterdam Convention (PIC) | Not listed. pesticideinfo.org |
Future Research Trajectories and Methodological Advancements
Advanced Omics Technologies in Toxicological Studies (e.g., Metabolomics, Proteomics)
The evolution of omics technologies, such as metabolomics, proteomics, and transcriptomics, offers powerful tools for delving into the toxicological mechanisms of Methidathion at a molecular level. researchgate.net These approaches allow for the simultaneous analysis of thousands of metabolites, proteins, or gene transcripts, providing a holistic snapshot of an organism's response to chemical exposure. nih.govrevespcardiol.org The integration of these omics layers is considered crucial for a comprehensive understanding of how chemical exposures impact living organisms. researchgate.net
Recent studies have begun to apply these technologies to this compound. For instance, a proton nuclear magnetic resonance (¹H NMR)-based metabolomic study on fish revealed that this compound exposure altered whole-body metabolite patterns related to neurotransmitter balance, energy metabolism, oxidative stress, and muscle maintenance, even at low concentrations. researchgate.netresearchgate.net Another study employed proteomic analysis to investigate the effects of this compound on the water flea Daphnia magna, identifying differentially expressed proteins that could serve as potential biomarkers for toxicity. researchgate.net This type of research helps to pinpoint specific proteins produced in response to the chemical stressor. researchgate.net
Furthermore, transcriptomics, which studies gene expression, has been used in comparative studies. Research on mice and fathead minnows exposed to this compound identified transcriptional points of departure (TPODs), which are dose levels that cause measurable changes in gene expression. nih.gov These TPODs were found to be consistent across both species and reflected the relative potencies determined in traditional chronic toxicity studies. nih.gov
Future research will likely focus on integrating these different omics datasets (multi-omics) to build comprehensive models of this compound's adverse outcome pathways (AOPs). researchgate.net By connecting molecular initiating events with adverse outcomes at the whole-organism level, researchers can gain deeper mechanistic insights and improve the predictive power of toxicological assessments. researchgate.netfrontiersin.org
Table 1: Application of Omics Technologies in this compound Research
| Omics Technology | Organism Studied | Key Findings/Research Focus | Reference |
|---|---|---|---|
| Metabolomics (¹H NMR-based) | Fish | Altered metabolite patterns in neurotransmission, energy metabolism, and oxidative stress. | researchgate.netresearchgate.net |
| Proteomics | Daphnia magna | Identification of differentially expressed proteins as potential biomarkers of toxicity. | researchgate.net |
| Transcriptomics (RNA-Seq) | Mouse (liver), Fathead Minnow (larvae) | Determination of transcriptional points of departure (TPODs) consistent with chronic toxicity data. | nih.gov |
Non-Animal Testing and In Vitro Toxicology Models
There is a significant global movement to reduce, refine, and replace animal testing in toxicology, driven by ethical concerns and the limitations of extrapolating animal data to humans. numberanalytics.comnih.gov Future research on this compound will increasingly rely on non-animal methods, including a variety of in vitro and in silico models. numberanalytics.comaltex.org These alternative approaches are encouraged by regulatory bodies like the European Union and offer advantages in terms of cost, throughput, and, in many cases, human relevance. numberanalytics.comeuropa.eu
In vitro toxicology models, such as 3D cell cultures and organ-on-a-chip technologies, are becoming more sophisticated, allowing for the study of this compound's effects on specific human cell types and tissues in a controlled environment. numberanalytics.com For pesticides, in vitro methods like Caco-2 cell absorption experiments have been used to assess intestinal permeability, and assays investigating gut-microbial conversions are also relevant. altex.org However, the broader application of in vitro methods for metabolism and quantitative in vitro-to-in vivo extrapolation (QIVIVE) for food-related chemicals like this compound has been limited and represents a key area for future development. altex.org
Computational toxicology, which uses computer models to predict toxicity, is another critical non-animal approach. numberanalytics.com Quantitative Structure-Activity Relationship (QSAR) models, which predict a chemical's toxicity based on its physical and chemical properties, can be used for initial screening. europa.eu Integrating data from various sources—including computational predictions, in vitro assays, and existing data on similar chemicals (read-across)—within an Integrated Approach to Testing and Assessment (IATA) framework will be essential for evaluating this compound's safety without new animal studies. europa.eu
Mechanistic Studies on Long-Term and Low-Dose Exposures
While acute toxicity data for this compound is well-established, understanding the effects of long-term, low-dose exposure remains a critical research frontier. Chronic toxicity studies in animals have identified the liver and nervous system as primary target organs. ca.govorst.edu For example, a 1-year study in dogs identified a No-Observed-Adverse-Effect Level (NOAEL) of 0.16 mg/kg bw/day, with liver toxicity and cholinesterase inhibition observed at higher doses. nhmrc.gov.au Similarly, a 2-year study in rats noted cholinesterase inhibition at doses of 2 mg/kg and above. orst.edu In male mice, long-term feeding at high doses resulted in the formation of benign and malignant liver tumors. orst.eduregulations.gov
The mechanisms underlying these chronic effects, particularly at exposure levels relevant to human dietary intake or occupational settings, are not fully understood. Future research must focus on elucidating the specific molecular pathways that are disrupted by chronic, low-level this compound exposure. This includes investigating subtle changes in gene and protein expression, epigenetic modifications, and the cumulative impact on cellular signaling pathways that may lead to adverse outcomes like hepatotoxicity or neurotoxicity over time. ca.gov Studies involving human cell lines and advanced animal models could help bridge the gap between high-dose animal studies and low-dose human exposure scenarios, providing a more accurate basis for chronic risk assessment. A 6-week oral study in humans found no effects on cholinesterase activity at a dose of 0.11 mg/kg/day, but more research is needed to understand the effects of lifetime exposure. orst.edunhmrc.gov.au
Development of Sustainable Degradation and Remediation Technologies
The presence of this compound and other pesticides in soil and water necessitates the development of effective and environmentally friendly remediation technologies. nih.govrsc.org Future research is moving beyond conventional disposal methods towards sustainable degradation techniques that can neutralize the pesticide efficiently.
A promising area of research is advanced oxidation processes (AOPs), such as sonocatalysis. A recent study demonstrated the successful degradation of this compound in water using an ultrasound-assisted process with a novel, magnetically separable sonocatalyst. nih.govrsc.orgresearchgate.net The catalyst, a graphene oxide (GO) decorated CuFe₂O₄@SiO₂ nanocomposite, showed superior activity, which was attributed to its high surface area and efficient electron transfer capabilities. rsc.orgresearchgate.net This system was able to achieve 90% removal of the total organic carbon from the this compound solution after 120 minutes, indicating a high degree of mineralization. nih.gov The catalyst also demonstrated excellent recyclability, a key feature for practical and sustainable applications in wastewater treatment. nih.govrsc.org
Table 2: Performance of a Sonocatalytic System for this compound Degradation
| Parameter | Condition/Value | Significance | Reference |
|---|---|---|---|
| Catalyst | CuFe₂O₄@SiO₂-GOCOOH Nanocomposite | Novel heterogeneous catalyst with high sonocatalytic activity. | nih.govrsc.orgresearchgate.net |
| Process | Ultrasound-assisted degradation | An advanced oxidation process for environmental remediation. | nih.gov |
| Efficiency | 90% TOC removal in 120 minutes | Demonstrates effective mineralization of the pesticide. | nih.gov |
| Key Factors | pH, temperature, catalyst concentration | Reaction conditions significantly influence degradation efficiency. | rsc.orgresearchgate.net |
| Sustainability | Excellent recyclability | Highlights potential for practical, cost-effective implementation. | rsc.org |
Other future research directions include exploring microbial biodegradation and bioremediation. novapublishers.com Identifying and engineering microorganisms or microbial consortia capable of using this compound as a carbon or phosphorus source could provide a low-cost, in-situ solution for contaminated soil and water.
Ecological Systems Modeling for Environmental Fate and Impact Prediction
Predicting the environmental journey and ecological impact of this compound is crucial for proactive risk management. Ecological systems modeling plays a vital role in this effort by simulating the pesticide's behavior in various environmental compartments. epa.govepa.gov
Regulatory agencies use a suite of models to estimate environmental concentrations (EECs) of this compound following its application. For instance, the PRZM/EXAMS (Pesticide Root Zone Model/Exposure Analysis Modeling System) is used to predict concentrations in water bodies resulting from runoff and leaching. epa.govepa.gov For terrestrial ecosystems, models like T-REX and TerrPlant estimate concentrations on animal food items and plants, respectively. epa.gov These models are parameterized with data on this compound's environmental fate properties, such as its soil metabolism half-life (e.g., an aerobic soil half-life of 11.3 days) and its potential for transport via spray drift and runoff. epa.govepa.gov
The output of these models is often used to calculate a risk quotient (RQ), which is the ratio of the predicted exposure concentration to a known effects concentration (e.g., from ecotoxicology studies). epa.gov This approach has been used to assess the potential risk of this compound to non-target species, such as the federally threatened California Red-legged Frog. epa.gov
Future advancements in this field will involve refining these models with more robust data, including real-world monitoring information and outputs from omics studies that can provide more sensitive endpoints for ecological risk. researchgate.net Integrating fate and transport models with dynamic ecological models that simulate population-level effects could provide a more comprehensive picture of the potential long-term impacts of this compound on ecosystem structure and function.
Q & A
Q. What standardized methodologies are recommended for assessing acute toxicity of Methidathion in aquatic invertebrates?
Acute toxicity evaluation typically involves 24-hour exposure tests using neonates of model organisms like Daphnia magna. Probit analysis is applied to calculate lethal concentrations (LC5, LC10, LC50) with 95% confidence intervals. Statistical validation via tools like SigmaPlot and adherence to OECD guidelines ensure reproducibility. Studies should include controls to account for non-treatment mortality and validate results through dose-response sigmoid curves .
Q. How is the environmental persistence of this compound evaluated in soil ecosystems?
Aerobic and anaerobic soil metabolism studies measure degradation rates under controlled conditions. Key parameters include soil type (e.g., Hanford sandy loam), moisture content, and microbial activity. Half-life (DT50) calculations use regression models, with values ranging from 3.1–11.3 days under aerobic conditions. Field dissipation studies monitor residues in soil cores, though data interpretation requires caution due to potential contamination or limited sampling points .
Q. What experimental designs are critical for analyzing this compound’s hydrolysis and photodegradation in aquatic systems?
Hydrolysis studies assess pH-dependent degradation (e.g., half-lives of 5.7–11.6 days in neutral-to-alkaline water). Photodegradation experiments use UV irradiation setups with dark controls to isolate light-mediated effects. Surface water modeling incorporates hydrological residence time, sediment adsorption (Freundlich binding constant: 0.005), and microbial activity to predict dissipation pathways .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported soil half-life values of this compound across studies?
Discrepancies often arise from variations in soil type, moisture, and microbial viability. Meta-analyses should compare parameters like organic carbon content, irrigation practices, and microbial population viability. For example, photodegradation study half-lives (40.6 days) conflict with aerobic metabolism data (3.1–11.3 days), highlighting the need to standardize soil viability assessments and moisture levels in experimental designs .
Q. What molecular techniques are suitable for investigating this compound’s sublethal effects on non-target organisms?
Semi-quantitative RT-PCR can quantify gene expression changes in biomarkers like CYP4 and CYP314 in Daphnia magna. Sublethal exposure experiments (e.g., LC5–LC50 concentrations) require normalization to housekeeping genes (e.g., Act) and statistical validation (p < 0.05). Downregulation of detoxification genes (e.g., Arnt) indicates metabolic disruption, warranting transcriptomic or proteomic follow-up .
Q. How can ecological risk models for this compound in surface waters be refined to account for variable dissipation rates?
PRZM3/EXAMs models integrate site-specific parameters: hydrological residence time, pH, sediment adsorption, and microbial degradation rates. For example, in waters with short residence times (<2 weeks), advection and biodegradation dominate, reducing DT50. Chronic risk assessments should prioritize scenarios where this compound concentrations exceed acute/chronic LoCs for fish (e.g., >0.044 mg/L) .
Q. What methodological frameworks address chronic exposure risks of this compound to avian species?
Chronic risk quotients (RQ) are calculated using dietary exposure models, incorporating application rates (lb ai/A) and food intake rates (e.g., 42.5 g/day for small birds). Studies exceeding chronic LoCs (e.g., RQ >1 for safflower at 0.5 lb ai/A) should refine toxicity endpoints via cholinesterase inhibition assays and field monitoring of residues in avian tissues .
Methodological Notes
- Data Contradiction Analysis : Compare laboratory vs. field dissipation data using sensitivity analyses (e.g., Monte Carlo simulations) to identify influential variables like soil moisture or microbial activity .
- Gene Expression Validation : Use bootstrapping or Bayesian statistics to address variability in RT-PCR results, ensuring reproducibility across biological replicates .
- Model Calibration : Validate PRZM3/EXAMs outputs with empirical runoff data, adjusting Freundlich constants and hydrolysis rates to reflect regional conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
